Ro 8-4304
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
195988-65-9 |
|---|---|
Molecular Formula |
C21H23FN2O3 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-[3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide |
InChI |
InChI=1S/C21H23FN2O3/c22-18-5-1-15(2-6-18)16-9-11-24(12-10-16)13-19(25)14-27-20-7-3-17(4-8-20)21(23)26/h1-9,19,25H,10-14H2,(H2,23,26) |
InChI Key |
HFHFPCVDUCBNLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CC(COC3=CC=C(C=C3)C(=O)N)O |
Synonyms |
4-(3-(4-(4-fluoro-phenyl)-3,6-dihydro-2H-pyridin-1-yl)-2-hydroxy-propoxy)-benzamide Ro 8-4304 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Ro 8-4304: A Technical Guide for Researchers
An In-depth Analysis of a Selective NR2B Antagonist
Ro 8-4304 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission in the central nervous system.[1][2][3][4][5] This technical guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations, intended for researchers, scientists, and professionals in drug development.
Primary Mechanism of Action: State-Dependent NMDA Receptor Antagonism
This compound functions as a non-competitive, voltage-independent antagonist of the NMDA receptor. Its primary characteristic is its state-dependent mode of action, meaning its binding affinity for the NMDA receptor is significantly influenced by the conformational state of the receptor.
The compound exhibits a markedly higher affinity for receptors that are in an activated or desensitized state compared to those in a resting (agonist-unbound) state. Specifically, this compound has a 14-fold higher affinity for the activated state and a 23-fold higher affinity for the desensitized state of the NMDA receptor relative to its resting state. This activity-dependent mechanism suggests that this compound preferentially targets active NMDA receptors during periods of high-frequency synaptic transmission.
Furthermore, the binding of this compound results in a 3- to 4-fold increase in the receptor's affinity for glutamate site agonists and slows the rate of glutamate dissociation from the receptor.
Subunit Selectivity: Preferential Targeting of NR2B
A key feature of this compound is its significant selectivity for NMDA receptors containing the GluN2B (formerly NR2B) subunit. It displays an over 100-fold higher affinity for recombinant NR1/NR2B receptors compared to NR1/NR2A receptors. This selectivity is a critical aspect of its pharmacological profile, as the distribution and function of NMDA receptors vary depending on their subunit composition. GluN2B-containing receptors are predominantly found extrasynaptically and are implicated in different cellular signaling pathways than their GluN2A-containing counterparts.
Allosteric Modulation and Interaction with the Polyamine Site
This compound's activity is allosterically modulated by polyamines, such as spermine, which have their own binding site on the NMDA receptor. This compound and spermine can bind to the receptor simultaneously, indicating a non-competitive interaction. However, the binding of spermine reduces the affinity of this compound for the NMDA receptor, and conversely, the binding of this compound reduces the receptor's affinity for spermine. This allosteric interaction is evident in the increased IC50 values for this compound in the presence of spermine.
Kinetics of Binding
Compared to ifenprodil, another well-known NR2B-selective antagonist with a similar state-dependent mechanism, this compound exhibits markedly faster kinetics of binding and unbinding to the NMDA receptor. This kinetic property is an important distinguishing feature within this class of compounds.
Quantitative Data Summary
The inhibitory potency of this compound is dependent on the concentration of the NMDA agonist and allosteric modulators like spermine. The following tables summarize the key quantitative data from cited literature.
| Condition | IC50 of this compound (μM) | Reference |
| Inhibition of 10 μM NMDA response | 2.3 | |
| Inhibition of 100 μM NMDA response | 0.36 | |
| Inhibition of 100 μM NMDA (spermine-free) | 0.6 | |
| Inhibition of 100 μM NMDA (+1 mM spermine) | 3.0 | |
| Inhibition of 100 μM NMDA (+3 mM spermine) | 7.5 |
Signaling Pathway and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound at the NMDA receptor and a typical experimental workflow for its characterization.
Caption: Mechanism of this compound at the GluN2B-containing NMDA receptor.
Caption: Experimental workflow for electrophysiological characterization.
Experimental Protocols
The primary method used to characterize the mechanism of action of this compound is whole-cell voltage-clamp electrophysiology on cultured neurons.
1. Cell Culture
-
Source: Primary cortical neurons are harvested from rat embryos (E17-E18).
-
Plating: Neurons are dissociated and plated onto poly-D-lysine-coated glass coverslips.
-
Medium: Cells are maintained in a suitable growth medium, such as a Neurobasal medium supplemented with B27 and L-glutamine.
-
Incubation: Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2 / 95% air for 12-16 days before use.
2. Whole-Cell Voltage-Clamp Electrophysiology
-
Recording Setup: Neurons are visualized using an inverted microscope. Whole-cell recordings are performed using borosilicate glass patch pipettes (3-5 MΩ resistance).
-
External Solution (Extracellular): The standard recording solution typically contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, and 10 D-glucose, with the pH adjusted to 7.3. Glycine (10 μM) is included as a co-agonist. Mg2+ is typically omitted to prevent voltage-dependent channel block.
-
Internal Solution (Intrapipette): The pipette solution usually contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, with the pH adjusted to 7.3 with CsOH.
-
Procedure:
-
A whole-cell patch is established on a selected neuron.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
A stable baseline current is recorded.
-
NMDA (e.g., 10 μM or 100 μM) along with glycine (10 μM) is applied via a rapid perfusion system to evoke an inward current.
-
Once a stable NMDA-evoked current is achieved, this compound is co-applied with the agonists at various concentrations.
-
The degree of inhibition of the steady-state current is measured.
-
Concentration-response curves are generated to calculate the IC50 value.
-
For studying allosteric interactions, spermine (e.g., 1 mM or 3 mM) is included in the external solution during agonist and antagonist application.
-
This guide synthesizes the core findings on the mechanism of this compound, providing a foundation for further research and development involving this selective NMDA receptor antagonist.
References
- 1. State-dependent NMDA receptor antagonism by this compound, a novel NR2B selective, non-competitive, voltage-independent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. State-dependent NMDA receptor antagonism by this compound, a novel NR2B selective, non-competitive, voltage-independent antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. gentaur.com [gentaur.com]
Ro 8-4304: A Technical Guide to a Selective NR2B Subunit Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the central nervous system, playing pivotal roles in synaptic plasticity, learning, and memory. However, its overactivation is implicated in numerous neuropathologies, including neurodegenerative diseases and ischemic brain injury. The NMDA receptor is a heterotetrameric complex, typically composed of two GluN1 (formerly NR1) subunits and two GluN2 (formerly NR2) subunits. The diversity of GluN2 subunits (GluN2A-D) confers distinct pharmacological and biophysical properties to the receptor complex, making subunit-selective antagonists highly sought-after tools for both research and therapeutic development. This document provides a comprehensive technical overview of Ro 8-4304, a potent, non-competitive, and selective antagonist of NMDA receptors containing the GluN2B (NR2B) subunit.
Core Mechanism of Action
This compound distinguishes itself through a multi-faceted mechanism of antagonism that offers a refined profile compared to non-selective NMDA receptor blockers.
-
Subunit Selectivity: this compound exhibits a pronounced selectivity for NMDA receptors incorporating the GluN2B subunit. It displays a more than 100-fold higher affinity for recombinant NR1/NR2B receptors compared to NR1/NR2A receptors.[1][2] This selectivity is crucial as GluN2A and GluN2B-containing receptors have different localizations and roles in synaptic function and excitotoxicity.
-
Non-Competitive Antagonism: The compound acts as a non-competitive antagonist, meaning it does not directly compete with the agonist glutamate or co-agonist glycine for their binding sites.[1][2] Instead, it binds to a distinct allosteric site on the receptor complex.
-
Voltage-Independent Blockade: Unlike channel blockers such as MK-801, the antagonistic action of this compound is independent of the membrane potential.[3]
-
State-Dependent Inhibition: A key feature of this compound is its state-dependent mechanism of action, similar to the prototypical NR2B antagonist, ifenprodil. This compound demonstrates a significantly higher affinity for the activated and desensitized states of the NMDA receptor compared to its resting, agonist-unbound state. This property suggests that its inhibitory effect is more pronounced at synapses with high levels of glutamatergic activity, a potential advantage in targeting pathological overactivation while sparing normal transmission.
-
Interaction with the Ifenprodil/Polyamine Site: this compound's binding is competitive with spermine, a polyamine modulator of the NMDA receptor, indicating an allosteric interaction between the ifenprodil and polyamine binding sites. The presence of spermine reduces the affinity of this compound for the receptor.
Quantitative Data Presentation
The pharmacological profile of this compound is defined by its binding affinities and functional inhibitory concentrations, which are summarized below.
Table 1: Binding Affinity and Subunit Selectivity
| Receptor Subunit Composition | Selectivity Ratio (NR2B vs. NR2A) | Reference |
| NR1/NR2B vs. NR1/NR2A | > 100-fold |
Table 2: Functional Antagonism (IC₅₀ Values) from Electrophysiology
| Experimental Condition | IC₅₀ (µM) | Reference |
| Inhibition of 10 µM NMDA response | 2.3 | |
| Inhibition of 100 µM NMDA response | 0.36 | |
| Inhibition of 100 µM NMDA (spermine-free) | 0.6 | |
| Inhibition of 100 µM NMDA (+ 1 mM Spermine) | 3.0 | |
| Inhibition of 100 µM NMDA (+ 3 mM Spermine) | 7.5 |
Table 3: Kinetic Parameters
| Parameter | Observation | Reference |
| Binding/Unbinding Kinetics | Markedly faster kinetics compared to ifenprodil. | |
| On-time constant (Blockade) | Significantly slower in the presence of spermine. | |
| Off-time constant (Recovery) | Significantly faster in the presence of spermine. |
Mandatory Visualizations
Diagram 1: NMDA Receptor Signaling and this compound Action
Caption: Allosteric antagonism of the GluN2B-containing NMDA receptor by this compound.
Diagram 2: Experimental Workflow for Characterization
Caption: Workflow for in vitro characterization of this compound's binding and function.
Diagram 3: Logic of State-Dependent Antagonism
Caption: this compound exhibits higher affinity for activated and desensitized NMDA receptor states.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacological findings. Below are protocols for key experiments used to characterize this compound.
Radioligand Binding Assay (Competitive)
This protocol determines the affinity (Ki) of this compound for NR2B-containing NMDA receptors by measuring its ability to displace a specific radiolabeled ligand.
-
Membrane Preparation:
-
Culture a suitable cell line (e.g., HEK293 or L(tk-)) stably or transiently expressing recombinant human or rat NR1 and NR2B subunits.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, with protease inhibitors, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration (e.g., via BCA assay). Store aliquots at -80°C.
-
-
Binding Reaction:
-
In a 96-well plate, combine in a final volume of 250 µL:
-
150 µL of thawed membrane preparation (50-120 µg protein).
-
50 µL of this compound at various concentrations (typically a 10-point dilution series).
-
50 µL of a specific NR2B radioligand (e.g., [³H]ifenprodil) at a fixed concentration near its Kd.
-
-
For determining non-specific binding, use a saturating concentration of a known non-radioactive NR2B ligand in place of this compound.
-
Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.
-
-
Filtration and Quantification:
-
Terminate the incubation by rapid vacuum filtration onto glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Quickly wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Voltage-Clamp Electrophysiology
This protocol measures the functional inhibition of NMDA receptor-mediated currents by this compound.
-
Cell Preparation:
-
Use primary cultured neurons (e.g., rat cortical neurons) or a cell line expressing recombinant NR1/NR2B receptors plated on glass coverslips.
-
Transfer a coverslip to a recording chamber on the stage of an inverted microscope and perfuse with an external solution.
-
-
Solutions and Recordings:
-
External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 CaCl₂, 2 MgSO₄, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂. To isolate NMDA currents, include antagonists for AMPA/kainate (e.g., CNQX) and GABAₐ (e.g., bicuculline) receptors, and a voltage-gated sodium channel blocker (e.g., TTX). Glycine (co-agonist) is also included (~10 µM). Mg²⁺ is often omitted to prevent voltage-dependent channel block.
-
Internal (Pipette) Solution: Typically contains (in mM): 115 K-Gluconate, 4 NaCl, 40 HEPES, 2 ATP-Mg, 0.3 GTP-Na, pH adjusted to 7.2. A calcium chelator like BAPTA may be included.
-
Pull recording pipettes from borosilicate glass to a resistance of 3-5 MΩ.
-
-
Experimental Procedure:
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Hold the cell at a negative potential (e.g., -70 mV).
-
Evoke NMDA receptor currents by briefly applying NMDA (e.g., 100 µM) and glycine (10 µM) using a fast perfusion system.
-
After recording a stable baseline response, co-apply NMDA/glycine with increasing concentrations of this compound.
-
Allow for a washout period between applications to ensure recovery of the response.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current in the absence and presence of each concentration of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the log concentration of this compound and fit with a sigmoidal dose-response curve to determine the IC₅₀.
-
In Vivo Behavioral Models (General Protocol)
While specific in vivo behavioral data for this compound is limited in the available literature, its effects could be assessed using models where other selective NR2B antagonists have been characterized.
-
Animal Model:
-
Select an appropriate species and model for the desired therapeutic indication (e.g., rat model of neuropathic pain, mouse model of ischemic stroke, or Parkinson's disease model).
-
House animals under standard conditions with controlled light-dark cycles and access to food and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee.
-
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline, DMSO).
-
Administer the compound via an appropriate route (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), or intravenous (i.v.)) at a range of doses.
-
Include a vehicle-only control group and potentially a positive control group (e.g., another known NR2B antagonist).
-
-
Behavioral Assessment (Example: Neuroprotection in a Stroke Model):
-
Induce focal cerebral ischemia using a model such as the middle cerebral artery occlusion (MCAo) model in rats.
-
Administer this compound either before (pre-treatment) or after (post-treatment) the ischemic event.
-
After a set reperfusion period (e.g., 24 hours), assess the extent of brain injury. This can be done by measuring the infarct volume using TTC staining.
-
Neurological deficit scores can also be recorded at various time points to assess functional recovery.
-
-
Data Analysis:
-
Compare the mean infarct volume and neurological scores between the vehicle-treated group and the this compound-treated groups.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if the observed effects are statistically significant.
-
Conclusion
This compound is a valuable pharmacological tool characterized by its high selectivity for GluN2B-containing NMDA receptors, its state-dependent mechanism of action, and its voltage-independent antagonism. These properties make it a precise instrument for dissecting the physiological and pathological roles of NR2B subunits. The detailed quantitative data and experimental protocols provided in this guide serve as a critical resource for researchers aiming to utilize this compound in their investigations into glutamatergic signaling and the development of novel neurotherapeutics.
References
- 1. US20130045991A1 - Neuroprotective modulation of nmda receptor subtype activities - Google Patents [patents.google.com]
- 2. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Ro 8-4304: A Technical Guide to its Discovery and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 8-4304 is a potent and selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, demonstrating a significant preference for subtypes containing the GluN2B subunit. Developed by Hoffmann-La Roche, its discovery was part of a broader effort to identify neuroprotective agents with an improved side-effect profile compared to non-selective NMDA receptor antagonists. This compound exhibits a state-dependent mechanism of action, binding with higher affinity to the activated and desensitized states of the receptor. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.
Discovery and History
This compound, chemically identified as 4-{3-[4-(4-fluoro-phenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxy-propoxy}-benzamide, emerged from the CNS research program at Hoffmann-La Roche in the late 1990s. The primary goal of this research was to develop subunit-selective NMDA receptor antagonists as a novel strategy for neuroprotection without the severe side effects associated with non-selective blockers. The development of this compound was a progression from earlier work on ifenprodil, another GluN2B-selective antagonist.
While the specific details of the medicinal chemistry program that led to this compound are not extensively published, the structure of the molecule, an enantiomeric propanolamine derivative, suggests a rational drug design approach aimed at optimizing potency and selectivity for the GluN2B subunit.
Following its initial characterization, the intellectual property portfolio covering this compound and other related NR2B antagonists was licensed by Roche to Evotec Neurosciences. This move indicated a strategic decision to continue the development of this class of compounds for various CNS disorders, including Alzheimer's disease, neuropathic pain, and Parkinson's disease. Dr. John Kemp, a key figure in the initial research on this compound at Roche, subsequently became the CEO of Evotec Neurosciences, highlighting the perceived therapeutic potential of these compounds. However, detailed public information on the further preclinical or clinical development of this compound is scarce, suggesting it may not have advanced significantly through the development pipeline.
Synthesis
A definitive, step-by-step synthesis protocol for this compound has not been published in peer-reviewed literature. However, based on the synthesis of structurally related enantiomeric propanolamines, a plausible synthetic route can be proposed. The general strategy involves the coupling of a substituted phenol with an epoxide, followed by the introduction of the aminopiperidine moiety.
A likely synthesis would initiate with the reaction of 4-hydroxybenzamide with a chiral glycidyl derivative, such as (S)-(+)-glycidyl nosylate, under basic conditions to form the corresponding glycidyl ether. This intermediate would then undergo ring-opening by reaction with 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine to yield the final product, this compound.
Pharmacological Profile
Mechanism of Action
This compound is a potent, selective, non-competitive, and voltage-independent antagonist of the NMDA receptor. Its primary mechanism of action is through allosteric modulation of the receptor, with a high selectivity for receptors containing the GluN2B subunit.
A key feature of this compound's action is its state-dependency , similar to that of ifenprodil.[1] This means that the affinity of this compound for the NMDA receptor is significantly influenced by the conformational state of the receptor. It exhibits a markedly higher affinity for the activated (agonist-bound) and desensitized states of the receptor compared to the resting (agonist-unbound) state.[1] This property is thought to contribute to a more favorable therapeutic window, as the antagonist would preferentially target overactive receptors, a hallmark of excitotoxic conditions, while having less impact on normal synaptic transmission.
Furthermore, the binding of this compound to the NMDA receptor is allosterically modulated by the polyamine site agonist, spermine. In the presence of spermine, the affinity of this compound for the receptor is reduced.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from in vitro studies.
Table 1: In Vitro Potency of this compound
| Parameter | Condition | Value | Reference |
| IC₅₀ | Inhibition of 10 µM NMDA response | 2.3 µM | [1] |
| IC₅₀ | Inhibition of 100 µM NMDA response | 0.36 µM | [1] |
| IC₅₀ | Inhibition of 100 µM NMDA response (in the absence of spermine) | 0.6 µM | |
| IC₅₀ | Inhibition of 100 µM NMDA response (in the presence of 1 mM spermine) | 3.0 µM | |
| IC₅₀ | Inhibition of 100 µM NMDA response (in the presence of 3 mM spermine) | 7.5 µM |
Table 2: Subtype Selectivity of this compound
| Receptor Subtypes | Selectivity Ratio (NR2B vs. NR2A) | Reference |
| Recombinant NR1/NR2B vs. NR1/NR2A | > 100-fold |
Table 3: Kinetic Parameters of this compound (at 10 µM)
| Parameter | Condition | Value (ms) | Reference |
| On-time constant | Absence of spermine | 205 ± 16 | |
| Off-time constant | Absence of spermine | 4361 ± 213 | |
| On-time constant | Presence of 10 mM spermine | 1512 ± 45 | |
| Off-time constant | Presence of 10 mM spermine | 2380 ± 121 |
Pharmacokinetics and In Vivo Efficacy
There is a notable lack of publicly available data on the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. Similarly, while the class of GluN2B antagonists has been evaluated in various animal models of neurological disorders, specific in vivo efficacy data for this compound is not readily found in the scientific literature. This suggests that the compound may not have progressed to extensive in vivo characterization.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound, based on the primary literature.
Cell Culture and Expression of Recombinant NMDA Receptors
-
Cell Line: L(tk-) cells (a mouse fibroblast cell line) are commonly used for stable expression of recombinant human NMDA receptors.
-
Transfection: Cells are transfected with cDNAs encoding the desired NMDA receptor subunits (e.g., NR1a and NR2B) using standard lipid-mediated transfection protocols.
-
Selection and Culture: Stably transfected cells are selected using an appropriate antibiotic resistance marker. Clonal cell lines with high receptor expression are then expanded and maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics. Receptor expression is often induced by the addition of dexamethasone to the culture medium.
Electrophysiology (Whole-Cell Voltage-Clamp)
-
Cell Preparation: Cultured cortical neurons or transfected L(tk-) cells are plated on glass coverslips for electrophysiological recording.
-
Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. Cells are typically held at a membrane potential of -60 mV to -70 mV.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, adjusted to pH 7.2 with CsOH.
-
-
Drug Application: NMDA receptor agonists (e.g., NMDA and glycine) and antagonists (e.g., this compound) are applied to the cells using a rapid perfusion system to allow for fast solution exchange and measurement of kinetic parameters.
-
Data Analysis: The amplitude of the NMDA-evoked currents is measured in the absence and presence of various concentrations of this compound to determine the IC₅₀ value. The on- and off-rates of receptor blockade are determined by fitting the time course of current inhibition and recovery with single exponential functions.
Radioligand Binding Assays
-
Membrane Preparation: Cells expressing the recombinant NMDA receptors are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.
-
Radioligand: A radiolabeled ligand that selectively binds to the GluN2B subunit, such as [³H]ifenprodil, is used.
-
Competition Binding Assay:
-
A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (this compound).
-
Non-specific binding is determined in the presence of a saturating concentration of a known high-affinity unlabeled ligand.
-
The incubation is carried out at room temperature for a sufficient time to reach equilibrium.
-
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer, and the radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: State-dependent binding of this compound to the NMDA receptor.
Experimental Workflow for Pharmacological Characterization
Caption: Workflow for the in vitro pharmacological profiling of this compound.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the GluN2B-containing NMDA receptor. Its state-dependent mechanism of action represents a sophisticated approach to modulating NMDA receptor function, with the potential for a favorable therapeutic index. While the initial preclinical characterization was promising, the lack of extensive publicly available in vivo efficacy and pharmacokinetic data suggests that its development may have been discontinued. Nevertheless, this compound remains a valuable pharmacological tool for researchers investigating the role of GluN2B-containing NMDA receptors in health and disease. This technical guide provides a consolidated resource for understanding the foundational science behind this important research compound.
References
Ro 8-4304 Hydrochloride: A Technical Guide to Solubility and Stability for the Research Professional
For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. This technical guide provides an in-depth overview of the solubility and stability of Ro 8-4304 hydrochloride, a potent and selective NR2B subunit antagonist of the N-methyl-D-aspartate (NMDA) receptor.
Core Properties of this compound Hydrochloride
This compound hydrochloride is a non-competitive, voltage-independent antagonist of the NMDA receptor, demonstrating high selectivity for the NR2B subunit.[1][2] Its chemical formula is C₂₁H₂₄ClFN₂O₃ and it has a molecular weight of 406.88 g/mol .[1] The purity of commercially available this compound hydrochloride is typically ≥99% as determined by High-Performance Liquid Chromatography (HPLC).[2]
Chemical Structure:
Figure 1: Chemical Structure of this compound.
Solubility Profile
The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. The solubility of this compound hydrochloride has been reported in various solvents. There are conflicting reports regarding its aqueous solubility, with some sources indicating a solubility of up to 10 mM in water, while another suggests it is sparingly soluble (0.5 mg/ml).[3] This discrepancy may be attributable to differences in experimental conditions, such as pH and temperature. It is recommended that researchers determine the aqueous solubility under their specific experimental conditions. The compound exhibits good solubility in dimethyl sulfoxide (DMSO).
Table 1: Solubility of this compound Hydrochloride
| Solvent | Reported Solubility | Molar Concentration (approx.) |
| Water | 10 mM | 10 mM |
| Water | 0.5 mg/mL | ~1.23 mM |
| DMSO | 100 mM | 100 mM |
| DMSO | 10 mM | 10 mM |
Stability Characteristics and Storage
This compound hydrochloride is reported to be stable under recommended storage conditions, which are desiccated at room temperature. For long-term storage, it is advisable to store the compound tightly sealed at 4°C. To ensure the integrity of the compound for experimental use, a comprehensive stability assessment is crucial. In the absence of detailed public data on its degradation profile, a forced degradation study is recommended.
Experimental Protocols
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard procedure to determine the equilibrium solubility of this compound hydrochloride in aqueous buffers of different pH values.
Materials:
-
This compound hydrochloride powder
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Citrate buffer at pH 5.0
-
Glycine-HCl buffer at pH 3.0
-
Glass vials with screw caps
-
Orbital shaker/agitator
-
Centrifuge
-
Syringe filters (0.22 µm, chemically inert)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound hydrochloride to separate vials containing a known volume of each buffer (e.g., 1 mL). The excess solid should be clearly visible.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.
-
Dilute the filtered sample with the mobile phase to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples by a validated stability-indicating HPLC method to determine the concentration of this compound hydrochloride.
-
Prepare a calibration curve using standard solutions of this compound hydrochloride of known concentrations.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL and molarity (mol/L) for each pH and time point.
-
Equilibrium is considered reached when the concentration of this compound hydrochloride does not significantly change between two consecutive time points.
-
Protocol for Forced Degradation Study
This protocol describes a systematic approach to investigate the stability of this compound hydrochloride under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound hydrochloride
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Water (HPLC grade)
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or water, if sufficiently soluble) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M and 1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 72 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M and 1 M NaOH. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% and 30% H₂O₂. Store protected from light at room temperature for a defined period.
-
Thermal Degradation: Expose the solid powder and the stock solution to an elevated temperature (e.g., 80°C) in a temperature-controlled oven for a defined period.
-
Photolytic Degradation: Expose the solid powder and the stock solution to light in a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC-UV/MS method.
-
-
Data Evaluation:
-
Determine the percentage of degradation of this compound hydrochloride under each stress condition.
-
Identify and characterize any significant degradation products using the mass spectrometry data.
-
Establish the degradation pathway of this compound hydrochloride.
-
Signaling Pathway and Mechanism of Action
This compound hydrochloride exerts its effect by selectively antagonizing the NR2B subunit of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that is crucial for excitatory synaptic transmission and plasticity. Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine) and the removal of a voltage-dependent magnesium (Mg²⁺) block. Upon activation, the channel opens, allowing the influx of calcium ions (Ca²⁺), which acts as a second messenger to trigger various intracellular signaling cascades.
One of the key downstream pathways activated by NMDA receptor-mediated Ca²⁺ influx is the Ras-ERK pathway, which leads to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein). Activated CREB plays a critical role in regulating the expression of genes involved in neuronal survival, differentiation, and synaptic plasticity.
By selectively blocking NR2B-containing NMDA receptors, this compound hydrochloride can modulate this signaling pathway, which is of significant interest in research into various neurological and psychiatric disorders.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive analysis of this compound hydrochloride's solubility and stability.
Logical Relationships in Stability Assessment
The process of conducting a forced degradation study and developing a stability-indicating method follows a logical progression to ensure the reliability of the stability data.
This technical guide provides a foundational understanding of the solubility and stability of this compound hydrochloride. For any specific research application, it is imperative to perform in-house validation of these parameters to ensure accurate and reproducible results.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the State-Dependent Antagonism of Ro 8-4304
This technical guide provides a comprehensive overview of the state-dependent antagonism of the N-methyl-D-aspartate (NMDA) receptor by this compound. The content herein is synthesized from seminal research and is intended to serve as a detailed resource for professionals in the fields of neuroscience and pharmacology.
Introduction to this compound
This compound is a potent and selective antagonist of the NMDA receptor, demonstrating a high preference for receptors containing the GluN2B (formerly NR2B) subunit.[1][2] It operates through a non-competitive and voltage-independent mechanism of action.[1][2] A key characteristic of this compound is its state-dependent antagonism, signifying that its binding affinity for the NMDA receptor is contingent on the conformational state of the receptor. This property, shared with other ifenprodil-like compounds, contributes to a desirable neuropharmacological profile, potentially offering neuroprotection with a reduced side-effect profile compared to non-selective NMDA receptor antagonists.
Mechanism of Action: State-Dependent Antagonism
The antagonistic properties of this compound are intricately linked to the functional state of the NMDA receptor. The receptor can exist in several states: a resting (agonist-unbound) state, an activated (agonist-bound and open) state, and a desensitized (agonist-bound but non-conducting) state. This compound exhibits significantly higher affinity for the activated and desensitized states of the NMDA receptor compared to the resting state.
This state-dependent binding has several functional consequences:
-
Increased Apparent Affinity with Agonist Concentration: The inhibitory potency of this compound increases with the concentration of the NMDA receptor agonist. This is because higher agonist concentrations favor the activated and desensitized receptor states, for which this compound has a higher affinity.
-
Modulation of Agonist Binding: The binding of this compound to the NMDA receptor can, in turn, allosterically modulate the binding of agonists. It has been shown to increase the receptor's affinity for glutamate site agonists by 3- to 4-fold and slow the rate of glutamate dissociation.
-
Interaction with the Polyamine Site: this compound exhibits a non-competitive, allosteric interaction with the polyamine binding site on the NMDA receptor. The binding of the polyamine spermine reduces the affinity of the receptor for this compound, and conversely, the binding of this compound reduces the receptor's affinity for spermine.
Quantitative Data
The following tables summarize the key quantitative data regarding the interaction of this compound with the NMDA receptor.
Table 1: State-Dependent Affinity of this compound
| Receptor State | Fold Higher Affinity Relative to Resting State |
| Activated | 14-fold |
| Desensitized | 23-fold |
| Data sourced from Kew et al. (1998). |
Table 2: IC50 Values for this compound Inhibition of NMDA-Evoked Currents
| NMDA Concentration | IC50 (μM) |
| 10 μM | 2.3 |
| 100 μM | 0.36 |
| Data sourced from Kew et al. (1998). |
Table 3: Interaction of this compound with Spermine
| Spermine Concentration | This compound IC50 (μM) for inhibition of 100 μM NMDA |
| 0 mM | 0.6 |
| 1 mM | 3.0 |
| 3 mM | 7.5 |
| Data sourced from Kew and Kemp (1998). |
Signaling Pathways and Molecular Interactions
The primary molecular target of this compound is the GluN2B subunit of the NMDA receptor. By binding to this subunit, this compound allosterically modulates the receptor's function, leading to a reduction in calcium influx upon receptor activation. The downstream signaling consequences are tied to the multifaceted role of NMDA receptors in synaptic plasticity and excitotoxicity.
The state-dependent binding mechanism of this compound can be visualized as a preference for specific conformational states of the NMDA receptor.
Experimental Protocols
The following outlines the general methodologies employed in the characterization of this compound's state-dependent antagonism.
Cell Culture
-
Cell Type: Primary cultures of cortical neurons from rat embryos are a common model system.
-
Plating: Neurons are typically plated on poly-D-lysine-coated glass coverslips.
-
Growth Medium: A suitable growth medium, such as a modified Eagle's medium (MEM) supplemented with horse serum and fetal calf serum, is used.
-
Maintenance: Cultures are maintained in a humidified incubator at 37°C with 5% CO2. Experiments are typically performed on mature neurons (e.g., 12-18 days in vitro).
Electrophysiology
-
Technique: Whole-cell voltage-clamp recordings are utilized to measure NMDA receptor-mediated currents.
-
Recording Solution (External): The external solution is designed to isolate NMDA receptor currents and typically contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, and is supplemented with tetrodotoxin (TTX) to block voltage-gated sodium channels, bicuculline to block GABAA receptors, and a low concentration of a glycine site co-agonist (e.g., 10 µM glycine). The pH is adjusted to 7.4.
-
Recording Solution (Internal): The internal pipette solution typically contains (in mM): 120 CsF, 10 CsCl, 10 BAPTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2. Cesium is used to block potassium channels.
-
Drug Application: A fast-perfusion system is used for the rapid application and washout of NMDA and this compound.
-
Data Acquisition and Analysis: Currents are recorded using an appropriate amplifier and digitized for offline analysis. The peak and steady-state current amplitudes are measured to determine the extent of inhibition by this compound. IC50 values are calculated by fitting concentration-response data to a logistic equation.
Conclusion
This compound is a valuable pharmacological tool for studying the function of GluN2B-containing NMDA receptors. Its state-dependent mechanism of antagonism provides a nuanced approach to modulating NMDA receptor activity, with a preference for inhibiting active or desensitized receptors. This property may underlie a more favorable therapeutic window for neuroprotective agents, making this compound and similar compounds important leads in the development of novel treatments for neurological disorders characterized by NMDA receptor dysfunction. The detailed understanding of its mechanism, supported by the quantitative data and experimental protocols presented in this guide, is crucial for its effective application in research and drug development.
References
The Role of Ro 8-4304 in Elucidating NMDA Receptor Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ro 8-4304, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, for studying its function. This compound serves as a critical tool for investigating the physiological and pathological roles of the NR2B subunit of the NMDA receptor. This document outlines its mechanism of action, presents key quantitative data, details experimental protocols for its use, and provides visual representations of relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound, with the chemical name 4-{3-[4-(4-Fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxy-propoxy}-benzamide, is a non-competitive and voltage-independent antagonist of the NMDA receptor.[1][2] A key characteristic of this compound is its high selectivity for NMDA receptors containing the GluN2B (formerly NR2B) subunit.[3][4] This selectivity allows for the specific investigation of the roles of GluN2B-containing NMDA receptors in various neurological processes, including synaptic plasticity, learning, memory, and excitotoxicity.[4]
The mechanism of action of this compound is state-dependent, meaning its binding affinity for the NMDA receptor is influenced by the conformational state of the receptor. It exhibits a higher affinity for the activated and desensitized states of the receptor compared to the resting state. This property, along with its voltage-independent nature, distinguishes it from other NMDA receptor antagonists like MK-801.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and selectivity.
Table 1: Potency of this compound as an NMDA Receptor Antagonist
| Parameter | Condition | Value | Reference(s) |
| IC₅₀ | Inhibition of 10 µM NMDA responses | 2.3 µM | |
| IC₅₀ | Inhibition of 100 µM NMDA responses | 0.36 µM | |
| IC₅₀ | Inhibition of steady-state currents evoked by 100 µM NMDA (in the absence of spermine) | 0.6 µM | |
| IC₅₀ | Inhibition of steady-state currents evoked by 100 µM NMDA (in the presence of 1 mM spermine) | 3.0 µM | |
| IC₅₀ | Inhibition of steady-state currents evoked by 100 µM NMDA (in the presence of 3 mM spermine) | 7.5 µM |
Table 2: Subunit Selectivity of this compound
| Receptor Subtypes | Selectivity | Reference(s) |
| NR1/NR2B vs. NR1/NR2A | >100-fold higher affinity for NR1/NR2B |
Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on NMDA receptor-mediated currents in cultured neurons.
Materials:
-
Cell Culture: Primary cortical or hippocampal neurons cultured on coverslips.
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 µM EDTA, and 100 µM glycine. pH adjusted to 7.2 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES. pH adjusted to 7.2 with CsOH.
-
Agonist: N-methyl-D-aspartate (NMDA)
-
Antagonist: this compound hydrochloride
-
Patch-clamp rig: Microscope, micromanipulator, amplifier, and data acquisition system.
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with the external solution.
-
Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a neuron with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV or -70 mV.
-
Apply NMDA (e.g., 100 µM) to evoke an inward current.
-
After establishing a stable baseline NMDA-evoked current, co-apply this compound at various concentrations with NMDA.
-
Record the inhibition of the NMDA-evoked current by this compound.
-
Wash out this compound to observe the recovery of the current.
-
Analyze the data to determine the IC₅₀ of this compound.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of this compound for NMDA receptors in brain tissue homogenates.
Materials:
-
Tissue: Rat cortical or hippocampal tissue.
-
Homogenization Buffer: Cold 50 mM Tris-HCl (pH 7.4).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4).
-
Radioligand: [³H]ifenprodil or another suitable radiolabeled ligand for the ifenprodil site on the NR2B subunit.
-
Competitor: Unlabeled this compound.
-
Non-specific binding control: A high concentration of a known NMDA receptor antagonist (e.g., unlabeled ifenprodil).
-
Filtration apparatus: Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Homogenize the brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and centrifuging again.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
In a 96-well plate, set up the binding assay with the following components in each well:
-
Membrane homogenate (50-100 µg of protein).
-
Radioligand at a concentration near its Kd.
-
Varying concentrations of unlabeled this compound for the competition curve.
-
For total binding, add assay buffer instead of a competitor.
-
For non-specific binding, add a saturating concentration of a known antagonist.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Analyze the data to calculate the Ki of this compound.
Visualizations
Signaling Pathways
References
Ro 8-4304: A Non-Competitive Antagonist of the NMDA Receptor
Executive Summary
Ro 8-4304 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and neuronal function. Extensive research has characterized its mechanism of action, revealing it to be a non-competitive antagonist .[1][2][3][4] This guide provides a detailed examination of the evidence supporting this classification, presenting quantitative data, experimental methodologies, and visual representations of its interaction with the NMDA receptor. Specifically, this compound demonstrates a voltage-independent and state-dependent antagonism with a high selectivity for the NR2B subunit.[1]
Mechanism of Antagonism: Non-Competitive Interaction
This compound's classification as a non-competitive antagonist stems from its unique, state-dependent mechanism of action. Unlike competitive antagonists that directly compete with the agonist for the binding site, this compound binds to a different site on the NMDA receptor. Its affinity for the receptor is significantly influenced by the receptor's conformational state.
The compound exhibits a 14-fold and 23-fold higher affinity for the activated and desensitized states of the NMDA receptor, respectively, compared to its resting, agonist-unbound state. This state-dependent binding is a hallmark of its non-competitive nature. Furthermore, the binding of this compound leads to a 3- to 4-fold increase in the receptor's affinity for glutamate, an observation inconsistent with a competitive mechanism.
While this compound acts non-competitively with the glutamate site agonist NMDA, it displays a complex allosteric interaction with the polyamine spermine. Although one source describes it as competitive with respect to spermine, a more detailed kinetic analysis reveals a non-competitive, allosteric interaction where the binding of spermine and this compound mutually reduce the receptor's affinity for the other.
Quantitative Data Analysis
The non-competitive nature of this compound is further elucidated by its inhibitory concentration (IC50) values under varying agonist concentrations. The apparent affinity of this compound increases with higher concentrations of NMDA, a characteristic feature of uncompetitive or certain non-competitive antagonists.
| Condition | Agonist (NMDA) Concentration | IC50 of this compound | Reference |
| Baseline | 10 µM | 2.3 µM | |
| Baseline | 100 µM | 0.36 µM | |
| No Spermine | 100 µM | 0.6 µM | |
| 1 mM Spermine | 100 µM | 3.0 µM | |
| 3 mM Spermine | 100 µM | 7.5 µM |
Experimental Protocols
The characterization of this compound's antagonist activity was primarily conducted using whole-cell voltage-clamp recordings in cultured rat cortical neurons. This technique allows for the precise measurement of ion channel activity in response to neurotransmitters and modulatory compounds.
Experimental Workflow for Determining Antagonist Activity:
In these experiments, neurons were held at a specific voltage potential. NMDA was applied to elicit a baseline current through the NMDA receptors. Subsequently, varying concentrations of this compound were introduced to measure the inhibition of this current, from which IC50 values were derived. To investigate the interaction with the polyamine site, these experiments were repeated in the presence of spermine.
Signaling Pathway and Mechanism of Action
This compound's interaction with the NMDA receptor is best visualized as an allosteric modulation. It binds to a site distinct from the glutamate/NMDA binding site and the glycine co-agonist site. This binding event stabilizes the receptor in a non-conducting or desensitized state, thereby reducing the ion flow through the channel.
Conclusion
The evidence strongly supports the classification of this compound as a non-competitive antagonist of the NMDA receptor. Its state-dependent binding, the increase in agonist affinity upon its binding, and the nature of its interaction with the allosteric modulator spermine are all key indicators of a non-competitive mechanism. This detailed understanding of this compound's mode of action is crucial for its application in neuroscience research and its potential development as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. State-dependent NMDA receptor antagonism by this compound, a novel NR2B selective, non-competitive, voltage-independent antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. State-dependent NMDA receptor antagonism by this compound, a novel NR2B selective, non-competitive, voltage-independent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. International Laboratory USA [intlab.org]
An In-Depth Technical Guide to the Binding Kinetics of Ro 8-4304 at the NMDA Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding kinetics of Ro 8-4304, a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a focus on its interaction with the GluN2B subunit. This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the compound's mechanism of action and relevant experimental workflows.
Core Concepts of this compound Interaction with the NMDA Receptor
This compound is a potent and selective antagonist of NMDA receptors containing the GluN2B subunit.[1][2] It acts as a non-competitive and voltage-independent antagonist.[1][2] A key feature of this compound's interaction with the NMDA receptor is its state-dependent binding, a characteristic it shares with ifenprodil.[1] This means that the affinity of this compound for the receptor is significantly influenced by the conformational state of the receptor.
The binding of this compound is allosterically modulated by polyamines such as spermine. Spermine binding to the NMDA receptor reduces the receptor's affinity for this compound, and conversely, this compound binding reduces the affinity for spermine.
Compared to the well-studied GluN2B antagonist ifenprodil, this compound exhibits a similar affinity for GluN2B-containing NMDA receptors but possesses markedly faster binding and unbinding kinetics.
Quantitative Binding Data
The following tables summarize the available quantitative data on the binding affinity and kinetics of this compound at the NMDA receptor.
Table 1: Inhibition Constants (IC50) of this compound
| NMDA Concentration | Spermine Concentration | IC50 (µM) | Cell Type | Reference |
| 10 µM | - | 2.3 | Rat Cultured Cortical Neurons | |
| 100 µM | - | 0.36 | Rat Cultured Cortical Neurons | |
| 100 µM | 1 mM | 3.0 | Rat Cultured Cortical Neurons | |
| 100 µM | 3 mM | 7.5 | Rat Cultured Cortical Neurons |
Table 2: Kinetic Parameters of this compound
| Condition | On-Time Constant (τon) (ms) | Off-Time Constant (τoff) (ms) | Calculated KD (µM) | Cell Type | Reference |
| 10 µM this compound | 205 ± 16 | 4361 ± 213 | 0.5 | Rat Cultured Cortical Neurons | |
| 10 µM this compound + 10 mM Spermine | 1512 ± 45 | 2380 ± 121 | - | Rat Cultured Cortical Neurons |
Table 3: Receptor Subunit Selectivity
| Receptor Subunit Combination | Selectivity | Method | Reference |
| GluN1/GluN2B vs. GluN1/GluN2A | >100-fold higher affinity for GluN1/GluN2B | Not specified |
Signaling Pathways and Mechanisms of Action
The interaction of this compound with the NMDA receptor is characterized by its state-dependent binding and allosteric modulation by polyamines.
State-Dependent Binding Mechanism
This compound exhibits a higher affinity for the activated and desensitized states of the NMDA receptor compared to the resting state. This is a key aspect of its mechanism of action.
State-dependent binding of this compound to the NMDA receptor.
Allosteric Interaction with the Polyamine Site
This compound and polyamines like spermine exhibit a negative allosteric interaction at the NMDA receptor. The binding of one ligand decreases the affinity of the other.
Allosteric modulation between this compound and the polyamine site.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound binding kinetics.
Whole-Cell Voltage-Clamp Recordings in Cultured Cortical Neurons
This protocol is synthesized from the methods described by Kew et al. (1998) and Kew and Kemp (1998).
1. Cell Culture:
-
Primary cultures of cortical neurons are prepared from fetal rats.
-
Neurons are plated on dishes coated with poly-L-lysine.
-
Cultures are maintained in a suitable growth medium for 1-2 weeks before recording.
2. Electrophysiological Recording:
-
Recordings are performed in the whole-cell patch-clamp configuration.
-
The external solution contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.3. Glycine (10 µM) is included as a co-agonist for the NMDA receptor.
-
The internal pipette solution contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP, with the pH adjusted to 7.3.
-
Neurons are voltage-clamped at a holding potential of -60 mV.
3. Drug Application:
-
NMDA and this compound are applied to the neurons using a rapid solution exchange system.
-
To determine IC50 values, various concentrations of this compound are co-applied with a fixed concentration of NMDA.
-
For kinetic measurements, the onset of block is measured by applying this compound during a sustained NMDA application. The offset is measured by washing out this compound in the continued presence of NMDA.
4. Data Analysis:
-
The inhibition of the NMDA-evoked current by this compound is measured at steady state.
-
IC50 values are determined by fitting the concentration-response data to a logistic equation.
-
On- and off-time constants are determined by fitting the onset and offset of the block to single exponential functions.
Workflow for whole-cell voltage-clamp experiments.
Radioligand Competition Binding Assay (Synthesized Protocol)
While a specific, detailed protocol for a radioligand competition binding assay with this compound is not explicitly published, the following represents a standard methodology that would be employed to determine its binding affinity (Ki) and selectivity. This is based on general principles of radioligand binding assays for NMDA receptors.
1. Membrane Preparation:
-
Tissues (e.g., rat forebrain) or cells expressing the NMDA receptor subtypes of interest are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competition Binding Assay:
-
A fixed concentration of a suitable radioligand that binds to the ifenprodil site on the GluN2B subunit (e.g., [3H]ifenprodil) is used.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
The reaction is incubated to allow binding to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand that binds to the same site.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
4. Data Analysis:
-
The specific binding at each concentration of this compound is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of this compound.
-
The IC50 value is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for a radioligand competition binding assay.
References
- 1. State-dependent NMDA receptor antagonism by this compound, a novel NR2B selective, non-competitive, voltage-independent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. State-dependent NMDA receptor antagonism by this compound, a novel NR2B selective, non-competitive, voltage-independent antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Ro 8-4304: A Chemical Probe Unraveling the Role of the Methylosome in Plant Immunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 8-4304 is a synthetic organic compound that has emerged as a critical chemical tool in plant immunity research. Initially identified through a high-throughput chemical genetics screen, this small molecule has been instrumental in uncovering the intricate regulatory network governing plant defense responses. Specifically, this compound selectively suppresses the autoimmune phenotype in the Arabidopsis thaliana mutant chs3-2D, which exhibits constitutive activation of its immune system. This targeted activity has enabled researchers to dissect a novel signaling pathway involving the methylosome complex and pre-mRNA splicing as a negative regulatory axis in plant immunity. This technical guide provides a comprehensive overview of the core findings related to this compound, including quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Core Mechanism of Action
This compound acts as an inhibitor of a key cellular machinery, the methylosome complex, which is essential for the biogenesis of small nuclear ribonucleoproteins (snRNPs) – the core components of the spliceosome. By targeting this complex, this compound modulates pre-mRNA splicing, thereby influencing the expression of downstream immunity-related genes. The primary research has identified three core components of the methylosome, AtICln , SmD3b , and PRMT5 , as being involved in the response to this compound.[1] Loss-of-function mutations in the genes encoding these proteins render the chs3-2D mutant insensitive to the compound, highlighting them as likely targets or key components of the pathway affected by this compound.[1] This discovery has established a crucial link between mRNA splicing and the negative regulation of plant innate immunity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from research on this compound, providing a clear comparison of its effects on gene expression and pathogen resistance.
Table 1: Dose-Dependent Effect of this compound on PR1 Gene Expression in chs3-2D Mutant Seedlings
| This compound Concentration (µM) | Relative PR1 Expression Level (normalized to control) |
| 0 (DMSO control) | 1.00 |
| 1 | ~0.80 |
| 5 | ~0.40 |
| 15 | ~0.15 |
| 30 | ~0.18 |
Note: Data are approximate values inferred from graphical representations in published literature. The expression of the PATHOGENESIS-RELATED 1 (PR1) gene is a widely used marker for the activation of plant defense responses.
Table 2: Effect of this compound and Methylosome Component Mutations on Susceptibility to Hyaloperonospora arabidopsidis Noco2
| Genotype | Treatment | Spore Count (spores/gram of fresh weight) |
| Wild-type (Col-0) | DMSO | ~1.5 x 10^5 |
| chs3-2D | DMSO | ~0.5 x 10^5 |
| chs3-2D | 15 µM this compound | ~1.2 x 10^5 |
| chs3-2D aticln-1 | DMSO | ~0.4 x 10^5 |
| chs3-2D smd3b-1 | DMSO | ~0.6 x 10^5 |
Note: Data are approximate values inferred from graphical representations in published literature. A lower spore count indicates a higher level of disease resistance.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, enabling researchers to replicate and build upon these findings.
Chemical Genetics Screen for Suppressors of the chs3-2D Phenotype
This protocol outlines the high-throughput screen used to identify this compound.
-
Plant Material and Growth Conditions:
-
Arabidopsis thalianachs3-2D mutant seeds are surface-sterilized using 70% ethanol for 2 minutes followed by 50% bleach with 0.05% Triton X-100 for 10 minutes, and then washed five times with sterile distilled water.
-
Sterilized seeds are sown in 96-well microtiter plates containing 150 µL of 1/2 strength Murashige and Skoog (MS) medium with 0.8% agar and 1% sucrose.
-
Plates are stratified at 4°C for 2 days in the dark to synchronize germination.
-
Seedlings are grown for 5 days under long-day conditions (16 hours light / 8 hours dark) at 22°C.
-
-
Chemical Application:
-
A chemical library (e.g., from ChemBridge or other suppliers) is used, with compounds typically dissolved in dimethyl sulfoxide (DMSO).
-
On day 5, 2 µL of each chemical compound is added to each well to a final concentration of approximately 15 µM. Control wells receive 2 µL of DMSO.
-
-
Phenotypic Scoring:
-
Seedlings are grown for an additional 7-10 days.
-
Phenotypes are scored visually for the suppression of the chs3-2D dwarf and curled-leaf phenotype. "Hit" compounds are those that cause the chs3-2D seedlings to resemble wild-type seedlings.
-
PR1 Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol details the quantification of the defense marker gene PR1.
-
Plant Treatment and RNA Extraction:
-
chs3-2D seedlings are grown on 1/2 MS agar plates for 10 days.
-
Seedlings are then transferred to liquid 1/2 MS medium containing various concentrations of this compound (0, 1, 5, 15, 30 µM) or DMSO as a control.
-
After 24 hours of treatment, total RNA is extracted from the seedlings using a commercial plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions.
-
-
cDNA Synthesis and qRT-PCR:
-
First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase kit (e.g., SuperScript III, Invitrogen).
-
qRT-PCR is performed using a SYBR Green-based master mix on a real-time PCR system.
-
The reaction mixture typically contains 10 µL of 2x SYBR Green Master Mix, 1 µL of cDNA, 1 µL of each forward and reverse primer (10 µM), and nuclease-free water to a final volume of 20 µL.
-
The thermal cycling conditions are: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
PR1 expression levels are normalized to a reference gene (e.g., ACTIN2 or UBIQUITIN5). The relative expression is calculated using the 2-ΔΔCt method.
-
Hyaloperonospora arabidopsidis (Hpa) Infection Assay
This protocol describes the method for assessing disease resistance.
-
Pathogen and Plant Growth:
-
The virulent oomycete pathogen Hyaloperonospora arabidopsidis isolate Noco2 is maintained on susceptible Arabidopsis plants (e.g., eds1-2).
-
Experimental plants (wild-type, chs3-2D, and other relevant genotypes) are grown on soil under short-day conditions (8 hours light / 16 hours dark) at 22°C for 2 weeks.
-
-
Inoculation:
-
A spore suspension of Hpa Noco2 is prepared by washing spores from infected leaves with sterile water. The spore concentration is adjusted to 5 x 104 spores/mL.
-
Two-week-old seedlings are spray-inoculated with the spore suspension until the leaves are thoroughly wet.
-
Inoculated plants are kept in a high-humidity environment (covered with a transparent lid) for 7 days at 18°C.
-
-
Quantification of Pathogen Growth:
-
Seven days post-inoculation, aerial tissues of the plants are harvested and weighed.
-
The harvested tissue is placed in a pre-weighed tube with a known volume of water and vortexed vigorously to release the spores.
-
The number of spores in the suspension is counted using a hemocytometer.
-
Pathogen growth is expressed as the number of spores per gram of fresh weight of the plant tissue.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound research.
References
Methodological & Application
Application Notes and Protocols for Ro 8-4304 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Ro 8-4304 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, demonstrating a significant preference for the GluN2B (formerly NR2B) subunit.[1][2][3][4] This selectivity makes it a valuable tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors in the central nervous system. These application notes provide detailed protocols for the use of this compound in various in vitro experimental paradigms.
Key Characteristics of this compound:
-
Mechanism of Action: this compound is a non-competitive and voltage-independent antagonist of the NMDA receptor.[1] Its mode of action is state-dependent, exhibiting a higher affinity for the activated and desensitized states of the receptor compared to the resting state.
-
Selectivity: It displays over 100-fold higher affinity for recombinant NR1/NR2B receptors than for NR1/NR2A receptors.
-
Binding Kinetics: this compound exhibits markedly faster kinetics of binding and unbinding to the NMDA receptor compared to ifenprodil, another NR2B-selective antagonist.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC₅₀) of this compound under various experimental conditions as reported in the literature.
Table 1: IC₅₀ of this compound on NMDA-induced currents in rat cultured cortical neurons.
| NMDA Concentration | This compound IC₅₀ | Reference |
| 10 µM | 2.3 µM | |
| 100 µM | 0.36 µM |
Table 2: Effect of Spermine on this compound IC₅₀ for NMDA (100 µM)-evoked currents.
| Spermine Concentration | This compound IC₅₀ | Reference |
| 0 mM | 0.6 µM | |
| 1 mM | 3.0 µM | |
| 3 mM | 7.5 µM |
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound at the NMDA receptor.
References
- 1. State-dependent NMDA receptor antagonism by this compound, a novel NR2B selective, non-competitive, voltage-independent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound hydrochloride | CAS 1312991-77-7 | Ro84304 | Tocris Bioscience [tocris.com]
- 4. State-dependent NMDA receptor antagonism by this compound, a novel NR2B selective, non-competitive, voltage-independent antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using Ro 8-4304 in Cultured Cortical Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ro 8-4304 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a significant preference for receptors containing the GluN2B (formerly NR2B) subunit.[1][2] It displays over 100-fold greater selectivity for GluN2B-containing receptors compared to those with GluN2A subunits.[1][2] this compound acts as a non-competitive, voltage-independent antagonist.[1] Its mechanism is described as "state-dependent," meaning it has a higher affinity for the activated and desensitized states of the NMDA receptor relative to the resting, agonist-unbound state. This property, similar to the compound ifenprodil, makes it a valuable tool for investigating the specific roles of GluN2B-containing NMDA receptors in synaptic plasticity, neuronal signaling, and excitotoxicity. These application notes provide detailed protocols and quantitative data for the effective use of this compound in cultured cortical neuron experiments.
Data Presentation
The following tables summarize the quantitative data for this compound's activity in cultured rat cortical neurons, providing a clear reference for experimental design.
Table 1: Inhibitory Concentration (IC₅₀) of this compound on NMDA-Evoked Currents
| NMDA Concentration | Spermine Concentration | IC₅₀ Value (µM) | Reference |
| 100 µM | Absent | 0.3 | |
| 100 µM | Absent | 0.36 | |
| 100 µM | Absent | 0.6 | |
| 10 µM | Absent | 2.3 | |
| 100 µM | 1 mM | 3.0 | |
| 100 µM | 3 mM | 7.5 |
Table 2: Concentrations of this compound Used in Specific Neuronal Assays
| Assay Type | Cell Type | This compound Concentration | Purpose | Reference |
| Calcium Imaging | Hippocampal Neurons | 10 µM | Selective blockade of GluN2B subunit contribution to Ca²⁺ influx | |
| Neuroprotection Assay | Cortical Neurons | Not specified, but used to counteract NMDA | Eradicate NMDA-induced neuronal apoptosis | |
| Electrophysiology | Cortical Neurons | 1 µM and 10 µM | Investigate allosteric interaction with spermine |
Signaling Pathway and Mechanisms
The following diagrams illustrate the key pathways and mechanisms of action relevant to the use of this compound.
Caption: NMDA receptor activation and this compound inhibition pathway.
Caption: State-dependent inhibition of NMDA receptors by this compound.
Experimental Protocols
Primary Cortical Neuron Culture Protocol
This protocol is adapted from methodologies used in studies investigating NMDA receptor pharmacology.
Materials:
-
Timed-pregnant Sprague-Dawley rats (E17-E18)
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA (0.05%)
-
DNase I
-
Plating Medium: Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Culture plates/coverslips coated with Poly-D-Lysine and Laminin.
-
Astrocyte feeder layer (optional, but recommended for long-term health).
Procedure:
-
Euthanize the pregnant rat according to approved institutional animal welfare committee protocols.
-
Aseptically remove the embryos and place them in ice-cold HBSS.
-
Dissect the cortices from the embryonic brains.
-
Mince the cortical tissue and transfer to a conical tube.
-
Incubate with Trypsin-EDTA at 37°C for 15 minutes.
-
Add DNase I to prevent cell clumping and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in pre-warmed Plating Medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto coated culture vessels at a desired density (e.g., 1.2 x 10⁶ cells for a 6-well plate).
-
Incubate at 37°C in a 5% CO₂/95% air atmosphere.
-
Perform a half-media change every 3-4 days.
-
Cultures are typically ready for experiments between 7 and 21 days in vitro (DIV).
Whole-Cell Voltage-Clamp Electrophysiology Protocol
This protocol allows for the direct measurement of NMDA receptor currents and their inhibition by this compound.
Materials:
-
Cultured cortical neurons (DIV 14-21).
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system.
-
Borosilicate glass capillaries for pipette pulling.
-
External Solution (in mM): 150 NaCl, 3 KCl, 10 HEPES, 0.5 CaCl₂, 0.01 EDTA, 10 Glucose, pH 7.4 with NaOH.
-
Internal Pipette Solution (in mM): 110 D-gluconic acid, 110 CsOH, 30 CsCl, 5 HEPES, 4 NaCl, 0.5 CaCl₂, 2 MgCl₂, 5 BAPTA, 2 Na-ATP, 0.3 Na-GTP, pH 7.35 with CsOH.
-
Agonist Solution: External solution containing NMDA (e.g., 100 µM) and a saturating concentration of Glycine (e.g., 30 µM).
-
This compound stock solution (in DMSO or water) and final dilutions in agonist solution.
Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with external solution.
-
Pull patch pipettes to a resistance of 3-5 MΩ.
-
Establish a whole-cell patch-clamp configuration on a visually identified pyramidal neuron. Clamp the cell at a holding potential of -60 mV.
-
Obtain a baseline recording.
-
Using a rapid perfusion system, apply the agonist solution to evoke an NMDA current. Record until a stable steady-state current is observed.
-
To determine the IC₅₀, apply the agonist solution containing increasing concentrations of this compound. Allow the current to stabilize at each concentration.
-
Wash out the drug and agonist between applications to allow for receptor recovery.
-
Analyze the data by measuring the peak or steady-state current amplitude at each concentration, normalizing to the control response, and fitting the data with a Hill equation to determine the IC₅₀.
Calcium Imaging Protocol
This protocol measures changes in intracellular calcium ([Ca²⁺]i) in response to NMDA receptor activation.
Materials:
-
Cultured cortical neurons.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM).
-
Pluronic F-127.
-
Physiological recording solution (e.g., HBSS with Ca²⁺ and Mg²⁺).
-
NMDA and Glycine.
-
This compound.
-
Fluorescence microscopy setup with an excitation wavelength switcher (for 340/380 nm) and an emission filter around 510 nm.
Procedure:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in recording solution).
-
Incubate neurons with the loading solution for 30-45 minutes at 37°C.
-
Wash the cells with fresh recording solution for 15-30 minutes to allow for de-esterification of the dye.
-
Mount the coverslip on the microscope stage and acquire a baseline fluorescence signal, alternating excitation between 340 nm and 380 nm.
-
To test the effect of this compound, pre-incubate the cells with the desired concentration of the antagonist (e.g., 10 µM) for several minutes.
-
Stimulate the neurons by perfusing a solution containing an agonist (e.g., 50 µM glutamate or NMDA) with or without this compound.
-
Record the fluorescence changes over time.
-
Analyze the data by calculating the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm. An increase in this ratio indicates a rise in intracellular calcium.
Neuroprotection (Excitotoxicity) Assay Protocol
This protocol assesses the ability of this compound to protect neurons from NMDA-induced cell death.
Materials:
-
Mature cortical neuron cultures (e.g., DIV 14).
-
NMDA and Glycine.
-
This compound.
-
Cell culture medium.
-
Nuclear stain for cell viability (e.g., Hoechst 33342 and Propidium Iodide).
-
Fluorescence microscope.
Procedure:
-
Identify culture wells for Control, NMDA-only, and NMDA + this compound treatment groups.
-
For the treatment group, pre-incubate the neurons with this compound in culture medium for 20-30 minutes.
-
Induce excitotoxicity by adding a high concentration of NMDA (e.g., 50 µM) and Glycine (10 µM) to the NMDA-only and NMDA + this compound wells.
-
Incubate for a short duration (e.g., 20-30 minutes) at 37°C.
-
Gently wash the neurons three times with pre-warmed culture medium to remove the NMDA and drug.
-
Return the cultures to the incubator for 20-24 hours.
-
Assess cell death by incubating with Hoechst 33342 (stains all nuclei) and Propidium Iodide (stains nuclei of dead cells).
-
Capture images using fluorescence microscopy and quantify the percentage of dead cells (Propidium Iodide positive) relative to the total number of cells (Hoechst positive) in multiple fields per condition.
Caption: General experimental workflow for using this compound.
References
Application Notes and Protocols for Ro 8-4304 in In Vivo Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 8-4304 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the GluN2B (formerly NR2B) subunit.[1][2] As a non-competitive, voltage-independent antagonist, its mechanism of action is state-dependent, meaning it has a higher affinity for the activated and desensitized states of the NMDA receptor.[1] This property makes this compound a compelling candidate for neuroprotective strategies, as it preferentially targets overactive receptors, a hallmark of excitotoxic neuronal damage in various neurological disorders.
Excitotoxicity, primarily mediated by excessive glutamate and subsequent overactivation of NMDA receptors, is a key pathological process in ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Parkinson's and Alzheimer's.[3][4] The selective blockade of GluN2B-containing NMDA receptors is a promising therapeutic approach aimed at mitigating neuronal damage while potentially avoiding the side effects associated with non-selective NMDA receptor antagonists.
These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its investigation in preclinical, in vivo models of neuroprotection. The provided methodologies are based on established experimental models and serve as a guide for researchers to evaluate the neuroprotective efficacy of this compound.
Mechanism of Action: Selective GluN2B Antagonism
This compound exerts its neuroprotective effects by selectively inhibiting NMDA receptors that contain the GluN2B subunit. These receptors are predominantly found in the forebrain and hippocampus and are implicated in synaptic plasticity and excitotoxicity. In pathological conditions characterized by excessive glutamate release, such as stroke or neurodegenerative diseases, the over-stimulation of GluN2B-containing NMDA receptors leads to a massive influx of calcium ions (Ca2+), triggering a cascade of intracellular events that culminate in neuronal death.
This compound's state-dependent antagonism allows it to preferentially bind to and inhibit NMDA receptors that are pathologically over-activated by glutamate, while having less of an effect on receptors involved in normal synaptic transmission. This selectivity is anticipated to provide a better safety profile compared to non-selective NMDA receptor blockers.
Mechanism of this compound Neuroprotection.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound based on in vitro studies. Efficacy in in vivo models will be dependent on the specific experimental conditions outlined in the protocols below.
| Parameter | Value | Species | Assay System | Reference |
| IC50 (NMDA Receptor Antagonism) | 0.4 µM | Rat | Cultured Cortical Neurons | |
| Selectivity | >100-fold for GluN2B vs. GluN2A | Recombinant | Receptor Binding Assay | |
| IC50 (vs. 10 µM NMDA) | 2.3 µM | Rat | Cultured Cortical Neurons | |
| IC50 (vs. 100 µM NMDA) | 0.36 µM | Rat | Cultured Cortical Neurons |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established models for neuroprotection studies and can be adapted for the evaluation of this compound.
Protocol 1: Neuroprotection in a Rat Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)
This protocol describes the induction of focal cerebral ischemia and the subsequent assessment of neuroprotection afforded by this compound.
1. Animal Model:
-
Species: Adult male Sprague-Dawley rats (250-300g).
-
Model: Transient Middle Cerebral Artery Occlusion (MCAO).
2. Experimental Workflow:
MCAO Experimental Workflow.
3. MCAO Surgical Procedure:
- Anesthetize the rat (e.g., isoflurane).
- Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Ligate the CCA and the ECA.
- Insert a nylon monofilament suture (e.g., 4-0) with a rounded tip into the ICA to occlude the origin of the middle cerebral artery (MCA).
- After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
- Suture the incision and allow the animal to recover.
4. This compound Administration:
-
Dosage: To be determined in dose-response studies. A starting point could be in the range of 1-10 mg/kg, based on similar compounds.
-
Route: Intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Timing: Administer at a clinically relevant time point, such as 30 minutes to 2 hours post-reperfusion.
5. Assessment of Neuroprotection:
-
Behavioral Tests:
-
Neurological Deficit Score: A graded scale to assess motor deficits (e.g., 0 = no deficit, 5 = severe deficit).
-
Rotarod Test: To evaluate motor coordination and balance.
-
Cylinder Test: To assess forelimb asymmetry.
-
-
Histological Analysis:
-
Infarct Volume Measurement: After euthanasia, section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct area will appear white, while viable tissue stains red. Calculate the infarct volume as a percentage of the total brain volume.
-
Neuronal Viability: Use stains like Cresyl Violet (Nissl staining) to assess neuronal morphology and identify areas of neuronal loss in the ischemic penumbra.
-
-
Biochemical Analysis:
-
Homogenize brain tissue from the ischemic core and penumbra.
-
Perform Western blotting or ELISA to quantify markers of apoptosis (e.g., cleaved caspase-3), inflammation (e.g., TNF-α, IL-1β), and oxidative stress.
-
Protocol 2: Neuroprotection in a Mouse Model of Parkinson's Disease (6-Hydroxydopamine - 6-OHDA)
This protocol outlines the creation of a unilateral lesion of the nigrostriatal pathway and the evaluation of this compound's ability to protect dopaminergic neurons.
1. Animal Model:
-
Species: Adult male C57BL/6 mice (20-25g).
-
Model: Unilateral intrastriatal injection of 6-hydroxydopamine (6-OHDA).
2. Experimental Workflow:
6-OHDA Experimental Workflow.
3. 6-OHDA Lesioning Procedure:
- Pre-treat mice with desipramine (25 mg/kg, i.p.) 30 minutes before surgery to protect noradrenergic neurons from 6-OHDA toxicity.
- Anesthetize the mouse and place it in a stereotaxic frame.
- Drill a small hole in the skull over the target coordinates for the striatum.
- Slowly inject 6-OHDA (e.g., 4 µg in 2 µl of saline with 0.02% ascorbic acid) into the striatum.
- Suture the scalp and allow the animal to recover.
4. This compound Administration:
-
Dosage: To be determined. A starting range of 1-10 mg/kg/day could be explored.
-
Route: i.p. injection or via osmotic minipumps for continuous delivery.
-
Timing: Treatment can be initiated prior to the 6-OHDA lesion (pre-treatment) or after (post-treatment) to model different therapeutic scenarios.
5. Assessment of Neuroprotection:
-
Behavioral Tests:
-
Apomorphine-Induced Rotations: Administer apomorphine (a dopamine agonist) and count the number of contralateral rotations. A reduction in rotations in the this compound treated group would indicate protection of dopaminergic neurons.
-
Cylinder Test: To assess forelimb use asymmetry.
-
-
Histological Analysis:
-
Tyrosine Hydroxylase (TH) Immunohistochemistry: TH is the rate-limiting enzyme in dopamine synthesis. After euthanasia, section the brain and stain for TH. Quantify the number of TH-positive neurons in the substantia nigra pars compacta (SNc) and the density of TH-positive fibers in the striatum.
-
-
Biochemical Analysis:
-
HPLC Analysis of Dopamine: Dissect the striatum and measure the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC).
-
Protocol 3: Neuroprotection in a Transgenic Mouse Model of Alzheimer's Disease
This protocol provides a framework for evaluating the long-term neuroprotective effects of this compound in a mouse model that develops key pathological features of Alzheimer's disease.
1. Animal Model:
-
Species: Transgenic mice that develop amyloid-beta (Aβ) plaques and cognitive deficits (e.g., 5XFAD or APP/PS1 models).
-
Age: Start treatment at an early pathological stage, before significant plaque deposition and cognitive decline (e.g., 3-4 months of age).
2. Experimental Design:
Alzheimer's Model Experimental Workflow.
3. Chronic this compound Administration:
-
Dosage: To be determined in pilot studies.
-
Route: Oral gavage, in drinking water, or via osmotic minipumps for consistent, long-term delivery.
-
Duration: Administer for a significant portion of the disease progression in the model, for example, from 3 to 9 months of age.
4. Assessment of Neuroprotection:
-
Behavioral Tests:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze or Novel Object Recognition: To evaluate working memory and recognition memory.
-
-
Histological Analysis:
-
Immunohistochemistry for Aβ: Use antibodies like 6E10 or 4G8 to stain for Aβ plaques. Quantify plaque load and size in the cortex and hippocampus.
-
Staining for Neuroinflammation: Use antibodies against Iba1 (microglia) and GFAP (astrocytes) to assess the inflammatory response around plaques.
-
Neuronal and Synaptic Markers: Stain for markers like NeuN (neurons) and synaptophysin (synapses) to evaluate neuronal loss and synaptic density.
-
-
Biochemical Analysis:
-
ELISA for Aβ levels: Measure the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.
-
Western Blot for Synaptic Proteins: Quantify levels of synaptic proteins like synaptophysin and PSD-95.
-
Conclusion
This compound represents a targeted therapeutic strategy for neuroprotection by selectively modulating the activity of GluN2B-containing NMDA receptors. The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of this compound in relevant animal models of ischemic stroke, Parkinson's disease, and Alzheimer's disease. Careful dose-response studies and the selection of appropriate behavioral, histological, and biochemical endpoints will be crucial in determining the neuroprotective efficacy of this promising compound.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. 6-OHDA Unilateral Lesion Rat Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 3. Overview of Transgenic Mouse Models for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection in Acute Ischemic Stroke: A Battle Against the Biology of Nature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ro 8-4304 in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 8-4304 is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a pronounced selectivity for receptors containing the GluN2B subunit.[1][2] Unlike competitive antagonists that bind to the glutamate or glycine site, and uncompetitive channel blockers that plug the ion channel pore, this compound acts through a state-dependent mechanism, exhibiting higher affinity for the activated and desensitized states of the NMDA receptor.[1] This voltage-independent antagonism makes this compound a valuable tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors in synaptic transmission and plasticity.[1][3] These application notes provide detailed protocols for the use of this compound in electrophysiological studies, particularly using the whole-cell patch-clamp technique.
Mechanism of Action
This compound is a non-competitive, voltage-independent antagonist of NMDA receptors. Its mechanism is state-dependent, meaning its affinity for the receptor is influenced by the conformational state of the receptor. This compound displays a significantly higher affinity for the activated and desensitized states of the NMDA receptor compared to the resting, agonist-unbound state. This property suggests that this compound preferentially modulates actively signaling NMDA receptors. Furthermore, this compound exhibits markedly faster kinetics of binding and unbinding compared to other NR2B-selective antagonists like ifenprodil.
The inhibitory effect of this compound is also influenced by the presence of the endogenous polyamine, spermine. Spermine, a positive allosteric modulator of NMDA receptors, reduces the inhibitory potency of this compound, indicating an allosteric interaction between their binding sites.
Data Presentation
The following table summarizes the quantitative data for this compound's interaction with NMDA receptors, as determined by electrophysiological recordings.
| Parameter | Value | Conditions | Source |
| IC₅₀ | 0.36 µM | Inhibition of 100 µM NMDA response in rat cultured cortical neurons. | |
| IC₅₀ | 2.3 µM | Inhibition of 10 µM NMDA response in rat cultured cortical neurons. | |
| IC₅₀ | 0.6 µM | Inhibition of 100 µM NMDA response in the absence of spermine. | |
| IC₅₀ | 3.0 µM | Inhibition of 100 µM NMDA response in the presence of 1 mM spermine. | |
| IC₅₀ | 7.5 µM | Inhibition of 100 µM NMDA response in the presence of 3 mM spermine. | |
| Receptor State Affinity | 14-fold higher | Affinity for the activated state relative to the resting state. | |
| Receptor State Affinity | 23-fold higher | Affinity for the desensitized state relative to the resting state. | |
| Selectivity | >100-fold | Higher affinity for NR1/NR2B receptors over NR1/NR2A receptors. |
Mandatory Visualizations
State-dependent antagonism of NMDA receptors by this compound.
Experimental workflow for electrophysiological analysis of this compound.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of NMDA Receptor Currents in Cultured Neurons
This protocol details the investigation of this compound's effect on NMDA receptor-mediated currents in primary cultured neurons (e.g., cortical or hippocampal neurons).
1. Materials and Reagents
-
Cell Culture: Primary cortical or hippocampal neurons cultured on glass coverslips.
-
External (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine. Adjust pH to 7.4 with NaOH. Note: The absence of Mg²⁺ in the external solution is crucial to prevent voltage-dependent block of NMDA receptors.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP. Adjust pH to 7.2 with CsOH.
-
Agonist Solution: External solution containing NMDA (e.g., 10-100 µM).
-
Test Compound Solution: External solution containing NMDA and this compound at various concentrations.
-
Equipment:
-
Inverted microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Perfusion system
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller and microforge
-
2. Methods
-
Preparation:
-
Place a coverslip with cultured neurons in the recording chamber mounted on the microscope stage.
-
Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Recording:
-
Visually identify a healthy neuron for recording.
-
Approach the neuron with the patch pipette and apply gentle positive pressure.
-
Form a giga-ohm seal ( >1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV or -70 mV.
-
Allow the cell to stabilize for 5-10 minutes.
-
-
Data Acquisition:
-
Baseline Recording: Perfuse the cell with the agonist solution (NMDA) for a set duration (e.g., 2-5 seconds) to evoke an inward current. Repeat this application several times to ensure a stable baseline response.
-
Application of this compound: Switch the perfusion to the test compound solution containing NMDA and a specific concentration of this compound. Apply for a duration sufficient to reach steady-state inhibition.
-
Washout: Perfuse with the agonist solution again to observe the reversal of the inhibitory effect.
-
Dose-Response: Repeat the application of different concentrations of this compound to construct a dose-response curve.
-
3. Data Analysis
-
Measure the peak amplitude of the NMDA-evoked inward current in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = (1 - (I_Ro84304 / I_control)) * 100 where I_Ro84304 is the peak current in the presence of this compound and I_control is the peak current in its absence.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Analyze the kinetics of the current decay to assess any effects of this compound on receptor desensitization.
Protocol 2: Investigating the Interaction between this compound and Spermine
This protocol is a modification of Protocol 1 to study the allosteric interaction between this compound and spermine.
1. Materials and Reagents
-
Same as Protocol 1, with the addition of a stock solution of spermine.
2. Methods
-
Follow the preparation and recording steps as outlined in Protocol 1.
-
Experimental Design:
-
Establish a stable baseline NMDA-evoked current.
-
Construct a dose-response curve for this compound in the absence of spermine as described in Protocol 1.
-
Wash out this compound.
-
Co-apply a fixed concentration of spermine (e.g., 1 mM or 3 mM) with the NMDA agonist solution and allow the response to stabilize.
-
In the continuous presence of NMDA and spermine, perform a dose-response for this compound.
-
3. Data Analysis
-
Calculate the IC₅₀ for this compound in the absence and presence of spermine.
-
A rightward shift in the dose-response curve and an increase in the IC₅₀ value in the presence of spermine indicate a negative allosteric interaction.
Conclusion
This compound is a valuable pharmacological tool for the selective study of GluN2B-containing NMDA receptors. Its state-dependent mechanism of action provides a means to investigate the role of these receptors in active neuronal circuits. The provided protocols offer a framework for characterizing the inhibitory effects of this compound and its interactions with other modulators using whole-cell patch-clamp electrophysiology. These studies can contribute to a better understanding of the therapeutic potential of targeting specific NMDA receptor subtypes in various neurological disorders.
References
- 1. State-dependent NMDA receptor antagonism by this compound, a novel NR2B selective, non-competitive, voltage-independent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
Application Notes and Protocols for the Preparation of Ro 8-4304 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ro 8-4304 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high selectivity for subtypes containing the GluN2B (formerly NR2B) subunit.[1][2][3] It functions as a non-competitive, voltage-independent antagonist with an activity-dependent mechanism of action.[4][5] Due to its specificity, this compound is a crucial pharmacological tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors, which are implicated in various neurological processes and disorders. Accurate and consistent preparation of stock solutions is paramount for obtaining reproducible results in both in vitro and in vivo experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties and Solubility
Summarized below are the key physicochemical properties of this compound hydrochloride, the common salt form available commercially.
Table 1: Physicochemical Data for this compound Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₃FN₂O₃·HCl | |
| Molecular Weight | 406.88 g/mol | |
| Purity | ≥99% (by HPLC) | |
| Appearance | Crystalline solid | N/A |
| CAS Number | 1312991-77-7 |
Table 2: Solubility Data for this compound Hydrochloride
| Solvent | Solubility | Reference |
| DMSO | Up to 100 mM | |
| Water | Up to 10 mM | |
| 50% DMSO / 50% Saline (v/v) | 30 mg/mL |
Signaling Pathway of this compound Action
This compound exerts its effect by inhibiting calcium (Ca²⁺) influx through GluN2B-containing NMDA receptors, which are typically activated by the co-agonists glutamate and glycine. This blockade prevents downstream signaling cascades associated with excitotoxicity and other neuronal processes.
Caption: Mechanism of this compound as a GluN2B-selective NMDA receptor antagonist.
Experimental Protocols
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol is suitable for most in vitro applications requiring a high-concentration, organic-based stock.
Materials:
-
This compound hydrochloride (MW: 406.88 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Calculate Required Mass: Determine the mass of this compound·HCl needed.
-
Formula: Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol ) / 1000
-
Example (for 1 mL of 100 mM stock): Mass (mg) = 1 mL × 100 mM × 406.88 g/mol / 1000 = 40.69 mg
-
-
Weighing: Accurately weigh the calculated amount of this compound·HCl powder and place it into a sterile vial.
-
Dissolution:
-
Add the desired volume of DMSO to the vial containing the powder.
-
Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term stability.
-
Protocol 2: Preparation of a 30 mg/mL Stock Solution in 50% DMSO
This protocol is based on a published method for preparing a high-concentration stock for subsequent dilution for in vivo use.
Materials:
-
This compound hydrochloride
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
0.9% Saline solution, sterile
-
Sterile conical or microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Weighing: Weigh 30 mg of this compound·HCl powder and place it into a sterile tube.
-
Initial Dissolution: Add 0.5 mL of DMSO to the tube. Vortex vigorously.
-
Final Dilution: Add 0.5 mL of 0.9% saline to the DMSO solution. The final volume will be 1 mL, and the solvent composition will be 50% DMSO and 50% saline.
-
Homogenization: Vortex the solution again until it is clear and homogenous.
-
Storage: This solution should be prepared fresh. If short-term storage is necessary, store at 4°C and use promptly. For longer-term storage, consult stability data or store at -20°C, being mindful that aqueous components may freeze.
Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing a stock solution of this compound.
Caption: A generalized workflow for preparing this compound stock solutions.
Application-Specific Concentrations
The final working concentration of this compound will depend on the specific experimental design. The stock solution must be diluted in an appropriate physiological buffer or cell culture medium.
Table 3: Exemplary Working Concentrations of this compound
| Application | Concentration / Dose | Notes | Reference |
| In Vitro (Electrophysiology) | IC₅₀: 0.3 - 0.6 µM | Inhibition of NMDA-evoked currents in cultured cortical neurons. | |
| In Vitro (Calcium Imaging) | 10 µM | Used to antagonize GluN2B receptors in cultured hippocampal neurons. | |
| In Vivo (Rodent) | 30 mg/kg (i.p.) | A working solution of 3 mg/mL was prepared for injection. |
Note: Always perform a dose-response curve to determine the optimal concentration for your specific model system and experimental conditions. When diluting a DMSO stock into an aqueous buffer, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts.
References
- 1. This compound hydrochloride | CAS 1312991-77-7 | Ro84304 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. State‐dependent NMDA receptor antagonism by Ro 8‐4304, a novel NR2B selective, non‐competitive, voltage‐independent antagonist | Scilit [scilit.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Ro 8-4304 Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Ro 8-4304, a potent and selective non-competitive antagonist of the NMDA receptor subunit NR2B, in various rodent models for studying nociception, anxiety, and memory.
Introduction
This compound is a valuable pharmacological tool for investigating the role of NR2B-containing NMDA receptors in physiological and pathological processes within the central nervous system.[1][2] Its high selectivity allows for the specific interrogation of this receptor subtype, which is implicated in synaptic plasticity, pain perception, emotional regulation, and cognitive functions. This document outlines detailed protocols for the administration of this compound in common behavioral assays used to assess nociception, anxiety, and memory in rats and mice, and provides a framework for data presentation.
Signaling Pathway of this compound
This compound exerts its effects by binding to the NR2B subunit of the NMDA receptor, an ionotropic glutamate receptor. This binding allosterically inhibits the receptor's function, reducing calcium influx in response to glutamate and glycine binding. The diagram below illustrates the signaling pathway affected by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is crucial to note that specific parameters such as drug dosage and timing may require optimization based on the specific research question, rodent strain, and laboratory conditions.
Nociception Models
The hot plate test is used to assess thermal nociception.
Experimental Workflow:
References
Application of Ro 8-4304 in Alcohol Dependence Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcohol dependence is a chronic relapsing disorder characterized by a compulsion to seek and consume alcohol, loss of control in limiting intake, and the emergence of a negative emotional state during withdrawal. The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, plays a critical role in the neurobiology of alcohol dependence. Chronic alcohol exposure leads to an upregulation and sensitization of NMDA receptors, contributing to withdrawal-associated hyperexcitability, seizures, and excitotoxic neuronal damage.
Ro 8-4304 is a potent, selective, and non-competitive antagonist of the NMDA receptor, with a high affinity for the NR2B subunit. This subunit is implicated in the pathological neuroadaptations that occur with chronic alcohol use. Consequently, this compound presents a promising pharmacological tool for investigating the role of NR2B-containing NMDA receptors in alcohol dependence and as a potential therapeutic agent for mitigating withdrawal symptoms and preventing relapse. These application notes provide an overview of the mechanism of action of this compound and detailed, though generalized, protocols for its potential application in key preclinical models of alcohol dependence research.
Mechanism of Action of this compound
This compound exerts its effects by binding to a site on the NR2B subunit of the NMDA receptor, distinct from the glutamate or glycine binding sites. This interaction is voltage-independent and leads to a non-competitive inhibition of receptor function. The antagonism is state-dependent, meaning this compound has a higher affinity for the activated and desensitized states of the receptor. This property may be advantageous, as it could allow for the preferential blockade of pathologically overactive NMDA receptors, while sparing normal physiological function.
Quantitative Data
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Receptor/Channel | Preparation | Value | Reference |
| IC₅₀ | NMDA Receptor (NR1/NR2B) | Recombinant human receptors | ~0.4 µM | |
| NMDA Receptor (NR1/NR2A) | Recombinant human receptors | >100 µM (>100-fold selectivity for NR2B) | ||
| IC₅₀ | NMDA-induced currents (100 µM NMDA) | Rat cultured cortical neurons | 0.36 µM | [1] |
| IC₅₀ | NMDA-induced currents (10 µM NMDA) | Rat cultured cortical neurons | 2.3 µM | [1] |
Experimental Protocols
The following are detailed protocols for preclinical models relevant to alcohol dependence research where this compound could be a valuable investigational tool.
Protocol 1: Operant Alcohol Self-Administration in Rats
This model assesses the reinforcing properties of alcohol and the motivation to consume it, mimicking aspects of human alcohol-seeking behavior.
References
Application Notes and Protocols for Patch-Clamp Recording with Ro 8-4304
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 8-4304 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system.[1][2] This compound exhibits a high degree of selectivity for NMDA receptors containing the GluN2B (formerly NR2B) subunit, making it an invaluable tool for dissecting the specific physiological and pathological roles of these particular receptor subtypes.[3] this compound acts as a non-competitive and voltage-independent antagonist, offering distinct advantages in experimental design compared to other NMDA receptor blockers. Its mechanism of action is state-dependent, showing a higher affinity for activated and desensitized receptor states.
These characteristics make this compound particularly well-suited for investigation using patch-clamp electrophysiology, a high-resolution technique for studying the function of ion channels. This document provides detailed application notes and protocols for utilizing this compound in patch-clamp recordings to investigate GluN2B-containing NMDA receptor currents.
Data Presentation
The following table summarizes the quantitative data for this compound, providing key values for its interaction with NMDA receptors.
| Parameter | Value | Conditions | Source |
| IC₅₀ | 0.36 µM | Inhibition of 100 µM NMDA responses in rat cultured cortical neurons. | |
| IC₅₀ | 0.4 µM | General NMDA receptor antagonism. | |
| IC₅₀ | 2.3 µM | Inhibition of 10 µM NMDA responses in rat cultured cortical neurons. | |
| Selectivity | >100-fold | Higher affinity for GluN2B over GluN2A-containing receptors. | |
| Binding Kinetics | Faster | Markedly faster kinetics of binding and unbinding compared to ifenprodil. |
Signaling Pathway and Mechanism of Action
This compound modulates the function of NMDA receptors, which are ligand-gated ion channels that require the binding of both glutamate and a co-agonist (glycine or D-serine) for activation. Upon activation, the channel opens, allowing the influx of Ca²⁺ and Na⁺, which triggers a cascade of intracellular signaling events crucial for synaptic plasticity and neuronal function. This compound selectively binds to an allosteric site on GluN2B-containing NMDA receptors, thereby inhibiting ion flux. Its non-competitive nature means it does not compete with glutamate or glycine for their binding sites.
Mechanism of this compound action on NMDA receptors.
Experimental Protocols
This section details a generalized protocol for investigating the effects of this compound on NMDA receptor currents using whole-cell patch-clamp recordings from cultured neurons.
Cell Preparation
-
Cell Type: Primary cultured neurons (e.g., rat cortical or hippocampal neurons) or cell lines (e.g., HEK293) transiently expressing recombinant GluN1 and GluN2B subunits are suitable for these experiments.
-
Plating: Plate cells on poly-D-lysine-coated glass coverslips and culture for 10-14 days to allow for mature expression of NMDA receptors.
Solutions and Reagents
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose, 0.01 Glycine, 0 MgCl₂. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm. The absence of Mg²⁺ is crucial for preventing voltage-dependent block of the NMDA receptor at negative holding potentials.
-
Internal (Pipette) Solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH and osmolarity to ~300 mOsm. Cesium is used to block potassium channels.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in DMSO. Store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.
-
Agonist Solution: Prepare the external solution containing NMDA at the desired concentration (e.g., 100 µM) for application.
Patch-Clamp Recording
-
Configuration: Whole-cell voltage-clamp.
-
Pipettes: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Procedure:
-
Transfer a coverslip with cultured cells to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution.
-
Approach a target neuron with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a negative potential (e.g., -60 mV or -70 mV).
-
Establish a stable baseline recording of the holding current.
-
Experimental Procedure
-
Baseline NMDA Current: Apply the NMDA-containing external solution for a short duration (e.g., 2-5 seconds) to evoke an inward current. Repeat this application several times to ensure a stable baseline response.
-
Application of this compound: Perfuse the chamber with the external solution containing the desired concentration of this compound for a sufficient period (e.g., 2-5 minutes) to allow for equilibration.
-
Post-Drug NMDA Current: While still in the presence of this compound, re-apply the NMDA-containing solution to evoke a current.
-
Washout: Perfuse the chamber with the drug-free external solution to determine the reversibility of the this compound effect.
-
Data Analysis: Measure the peak amplitude of the NMDA-evoked currents before, during, and after the application of this compound. The percentage of inhibition can be calculated to determine the IC₅₀ value.
Experimental Workflow
The following diagram illustrates the typical workflow for a patch-clamp experiment designed to test the effect of this compound on NMDA receptor currents.
Workflow for a patch-clamp experiment with this compound.
Conclusion
This compound is a highly selective and potent tool for the investigation of GluN2B-containing NMDA receptors. Its unique pharmacological profile makes it particularly suitable for use in patch-clamp electrophysiology studies. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to effectively utilize this compound in their studies of NMDA receptor function and pharmacology.
References
Ro 8-4304: A Tool for Investigating Excitotoxicity
Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, Ro 8-4304 emerges as a critical pharmacological tool for dissecting the mechanisms of excitotoxicity. This document provides detailed application notes and experimental protocols for utilizing this compound in the study of N-methyl-D-aspartate (NMDA) receptor-mediated neuronal cell death.
This compound is a potent and selective antagonist of NMDA receptors containing the GluN2B subunit.[1][2] Its unique properties as a non-competitive, voltage-independent antagonist make it particularly valuable for investigating the role of GluN2B-containing NMDA receptors in excitotoxic processes, which are implicated in a range of neurological disorders including stroke, traumatic brain injury, and neurodegenerative diseases.[3][4]
Mechanism of Action
This compound exhibits a state-dependent antagonism, showing higher affinity for the activated and desensitized states of the NMDA receptor. It acts as an allosteric modulator, binding to a site distinct from the glutamate or glycine binding sites. This mechanism allows it to selectively inhibit the function of GluN2B-containing NMDA receptors, which are often localized extrasynaptically and are strongly linked to cell death signaling pathways.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound, providing a reference for experimental design.
| Parameter | Value | Species/System | Conditions | Reference(s) |
| IC₅₀ | 0.36 µM | Rat cultured cortical neurons | 100 µM NMDA | |
| 2.3 µM | Rat cultured cortical neurons | 10 µM NMDA | ||
| 0.6 µM | Rat cultured cortical neurons | 100 µM NMDA, spermine-free | ||
| 3.0 µM | Rat cultured cortical neurons | 100 µM NMDA, 1 mM spermine | ||
| 7.5 µM | Rat cultured cortical neurons | 100 µM NMDA, 3 mM spermine | ||
| Selectivity | >100-fold | Recombinant receptors | GluN1/GluN2B vs. GluN1/GluN2A | |
| Binding Kinetics | Faster on- and off-rates compared to ifenprodil | Rat cultured cortical neurons |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of this compound in the context of excitotoxicity and a general workflow for its application in neuroprotection assays.
Figure 1: Simplified signaling pathway of excitotoxicity and the point of intervention by this compound.
Figure 2: General experimental workflow for assessing the neuroprotective effects of this compound against excitotoxicity.
Experimental Protocols
Herein are detailed protocols for key experiments to study excitotoxicity using this compound.
Protocol 1: In Vitro Neuroprotection Assay using Primary Neuronal Cultures
This protocol outlines the assessment of this compound's neuroprotective effects against NMDA-induced excitotoxicity in primary cortical neurons.
Materials:
-
Primary cortical neurons (e.g., from embryonic day 18 rat or mouse)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
This compound hydrochloride (solubilized in DMSO or water)
-
N-methyl-D-aspartate (NMDA)
-
Glycine
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture:
-
Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well.
-
Culture neurons for 12-14 days in vitro (DIV) to allow for maturation and synapse formation.
-
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound. Dilute the stock solution in the culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM.
-
Carefully replace the culture medium with the medium containing the respective concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration).
-
Incubate the cells for 1 hour at 37°C in a 5% CO₂ incubator.
-
-
Induction of Excitotoxicity:
-
Prepare a solution of NMDA and glycine in the culture medium. Final concentrations of 50-100 µM NMDA and 10 µM glycine are commonly used.
-
Add the NMDA/glycine solution to the wells already containing this compound.
-
Include a control group of cells not exposed to NMDA.
-
Incubate for 20-30 minutes at 37°C.
-
-
Wash and Incubation:
-
After the excitotoxic insult, gently wash the cells twice with pre-warmed PBS.
-
Replace the solution with fresh, pre-warmed culture medium.
-
Incubate the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Assessment of Cell Viability (LDH Assay):
-
Quantify the amount of LDH released into the culture medium, which is proportional to the number of lysed cells.
-
Carefully collect the supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding a reaction mixture to the supernatant and measuring the absorbance at a specific wavelength (e.g., 490 nm).
-
Determine the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).
-
Protocol 2: Assessment of Apoptosis using TUNEL Staining
This protocol describes the use of Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) to detect DNA fragmentation, a hallmark of apoptosis, following an excitotoxic insult.
Materials:
-
Cells cultured on glass coverslips prepared as in Protocol 1
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Follow steps 1-4 of Protocol 1 to culture, pre-treat with this compound, induce excitotoxicity, and incubate the cells on glass coverslips.
-
-
Fixation and Permeabilization:
-
After the 18-24 hour incubation, gently wash the cells with PBS.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
TUNEL Staining:
-
Follow the manufacturer's protocol for the TUNEL assay kit. This generally involves:
-
Incubating the cells with an equilibration buffer.
-
Incubating the cells with the TUNEL reaction mixture (containing TdT and labeled dUTPs) in a humidified chamber at 37°C for 1 hour.
-
Stopping the reaction and washing the cells.
-
-
-
Counterstaining and Imaging:
-
Incubate the cells with DAPI solution to stain the nuclei.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei (indicating apoptosis) will show fluorescence at the appropriate wavelength for the label used, while all nuclei will be stained by DAPI.
-
Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained cells.
-
Protocol 3: Calcium Imaging to Assess NMDAR Activity
This protocol allows for the direct measurement of intracellular calcium influx through NMDA receptors and its inhibition by this compound.
Materials:
-
Cells cultured on glass-bottom dishes prepared as in Protocol 1
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
HEPES-buffered saline solution (HBSS)
-
This compound
-
NMDA and glycine
-
A fluorescence microscopy system equipped for live-cell imaging and ratiometric analysis (for Fura-2).
Procedure:
-
Dye Loading:
-
Incubate the cultured neurons with a calcium indicator dye (e.g., 3-5 µM Fura-2 AM) in HBSS for 30-45 minutes at 37°C.
-
Wash the cells with HBSS to remove the extracellular dye and allow for de-esterification.
-
-
Baseline Measurement:
-
Place the dish on the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images for a few minutes to establish a stable baseline.
-
-
Application of this compound:
-
Perfuse the cells with HBSS containing the desired concentration of this compound for 5-10 minutes.
-
-
NMDA Stimulation:
-
While continuing to perfuse with the this compound solution, switch to a solution also containing NMDA (e.g., 50 µM) and glycine (10 µM).
-
Record the changes in intracellular calcium concentration in real-time.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity or the ratio of fluorescence at two excitation wavelengths (for Fura-2) over time.
-
Compare the peak calcium response in the presence and absence of this compound to determine its inhibitory effect.
-
By employing these protocols, researchers can effectively utilize this compound to investigate the specific contribution of GluN2B-containing NMDA receptors to excitotoxic neuronal damage and to explore potential neuroprotective strategies targeting this pathway.
References
Troubleshooting & Optimization
Optimizing Ro 8-4304 Concentration for Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of Ro 8-4304, a potent and selective NMDA receptor antagonist. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, showing a high affinity for the NR2B subunit.[1][2][3] Its mechanism is voltage-independent and state-dependent, meaning it has a higher affinity for the activated and desensitized states of the NMDA receptor.[2][4] It is believed to act at an allosteric site, potentially interacting with the polyamine and ifenprodil binding sites on the receptor complex.
Q2: What is the recommended concentration range for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the experimental conditions, particularly the concentration of the NMDA receptor agonist (e.g., NMDA or glutamate) used.
-
For inhibition of NMDA-induced currents:
-
The IC50 (half-maximal inhibitory concentration) is approximately 2.3 µM in the presence of 10 µM NMDA.
-
The IC50 decreases to 0.36 µM with 100 µM NMDA.
-
A general IC50 of 0.4 µM has also been reported.
-
-
For neuroprotection and calcium imaging studies:
-
A working concentration of 10 µM has been used in cultured hippocampal neurons to study glutamate-induced calcium entry.
-
Q3: What is a typical effective dose for in vivo experiments?
A neuroprotective dose of 30 mg/kg has been reported in animal models. However, the optimal in vivo dose can vary significantly depending on the animal model, route of administration, and the specific experimental endpoint.
Q4: How should I prepare and store this compound solutions?
-
Solubility:
-
This compound is slightly soluble in water (≤0.5 mg/mL).
-
It is soluble in ethanol (23 mg/mL) and DMSO (100 mg/mL).
-
-
Stock Solutions: For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO or ethanol.
-
Storage: Store the solid compound and stock solutions at -20°C for long-term stability. The solid compound should be desiccated at room temperature for short-term storage. It is stable under normal storage conditions.
Q5: Does this compound cross the blood-brain barrier (BBB)?
While this compound is designed to target the central nervous system, specific publicly available data on its blood-brain barrier permeability is limited. Researchers should consider performing their own BBB permeability studies or consult more specialized literature if this is a critical parameter for their in vivo experiments.
Data Summary
In Vitro Efficacy of this compound
| Parameter | Condition | Value | Reference |
| IC50 | 10 µM NMDA (rat cortical neurons) | 2.3 µM | |
| IC50 | 100 µM NMDA (rat cortical neurons) | 0.36 µM | |
| IC50 | General | 0.4 µM | |
| Working Concentration | Glutamate-induced Ca2+ influx (hippocampal neurons) | 10 µM |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Solubility in Water | ≤0.5 mg/mL | |
| Solubility in Ethanol | 23 mg/mL | |
| Solubility in DMSO | 100 mg/mL | |
| Storage | Solid: Desiccate at RT; Solutions: -20°C |
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Suboptimal or no effect of this compound | Incorrect concentration: The IC50 is dependent on the agonist concentration. | Titrate this compound concentration against the specific agonist concentration used in your assay. |
| Compound degradation: Improper storage. | Prepare fresh stock solutions and store them appropriately at -20°C. | |
| Low receptor expression: The cell line may not express sufficient levels of NR2B-containing NMDA receptors. | Verify the expression of NR2B subunits in your experimental model using techniques like Western blotting or qPCR. | |
| Compound precipitation in media | Low solubility in aqueous solution: Exceeding the solubility limit. | Prepare a high-concentration stock in DMSO or ethanol and dilute it to the final working concentration in your culture medium. Ensure the final solvent concentration is low and does not affect the cells. |
| Inconsistent results between experiments | Variability in agonist concentration: Small changes in agonist concentration can significantly alter the IC50 of this compound. | Prepare a large batch of agonist solution to use across multiple experiments to ensure consistency. |
| Cell health and density: Variations in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and overall culture health. |
Experimental Protocols
Detailed Methodology: In Vitro Neuroprotection Assay
This protocol provides a general framework for assessing the neuroprotective effects of this compound against NMDA-induced excitotoxicity in primary cortical neurons.
1. Materials:
-
Primary cortical neuron culture
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound
-
NMDA
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
96-well cell culture plates
2. Experimental Procedure:
-
Cell Plating: Plate primary cortical neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 10-14 days.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 100 µM).
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Incubate for 1 hour at 37°C.
-
-
NMDA-induced Excitotoxicity:
-
Prepare a solution of NMDA in culture medium at a final concentration of 100 µM.
-
Add the NMDA solution to the wells already containing this compound.
-
Incubate for 24 hours at 37°C.
-
-
Assessment of Cell Viability:
-
Measure cell death by quantifying the release of LDH into the culture medium using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Include control groups: untreated cells (negative control) and cells treated only with NMDA (positive control).
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection for each concentration of this compound relative to the NMDA-only treated group.
-
Plot a dose-response curve to determine the EC50 (half-maximal effective concentration) of this compound for neuroprotection.
-
Visualizations
Caption: Signaling pathway of NMDA receptor activation and its inhibition by this compound.
Caption: Workflow for an in vitro neuroprotection assay using this compound.
References
Technical Support Center: Ro 8-4304 Experiments
Welcome to the technical support center for Ro 8-4304. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Specifically, it shows high selectivity for NMDA receptors containing the GluN2B (formerly NR2B) subunit, with over 100-fold greater affinity for GluN2B-containing receptors compared to those with the GluN2A subunit.[3] Its mechanism of action is non-competitive, voltage-independent, and state-dependent, meaning its binding affinity for the NMDA receptor is influenced by the conformational state of the receptor.[3]
Q2: What are the recommended solvent and storage conditions for this compound hydrochloride?
This compound hydrochloride is soluble in water up to 10 mM and in DMSO up to 100 mM. For long-term storage, it is recommended to desiccate the solid compound at room temperature.
Q3: What are the known off-target effects of this compound?
While this compound is highly selective for the GluN2B subunit of the NMDA receptor over the GluN2A subunit, comprehensive public data on its binding to a wider range of receptors and channels is limited. In a non-mammalian context, it has been used in plant biology to target the methylosome complex, though the direct molecular target in this system is not fully elucidated. For definitive characterization in your experimental system, a broad off-target screening panel is recommended.
Troubleshooting Guide
Problem 1: Inconsistent IC50 values or variable antagonist potency in my experiments.
This is a common issue stemming from the state-dependent and allosterically modulated nature of this compound's interaction with the NMDA receptor.
Potential Causes & Solutions:
-
Agonist Concentration: The apparent affinity of this compound is dependent on the concentration of the NMDA receptor agonist (e.g., NMDA or glutamate) used in the assay. Higher agonist concentrations lead to a higher apparent affinity (lower IC50) for this compound.
-
Recommendation: Maintain a consistent and clearly reported agonist concentration across all experiments. Be aware that shifting the agonist concentration will alter the measured IC50 of this compound.
-
-
Presence of Polyamines (e.g., Spermine): Endogenous polyamines like spermine can allosterically modulate the NMDA receptor and reduce the apparent potency of this compound. The presence of spermine increases the IC50 value of this compound in a concentration-dependent manner.
-
Recommendation: For reproducible results, either conduct experiments in the complete absence of spermine or maintain a fixed, known concentration of spermine throughout your assays.
-
-
Receptor State: this compound has a higher affinity for the activated and desensitized states of the NMDA receptor compared to the resting state. The pre-incubation time with the agonist can influence the proportion of receptors in each state.
-
Recommendation: Standardize pre-incubation times with the agonist before and during the application of this compound to ensure a consistent receptor state population.
-
Quantitative Impact of Experimental Conditions on this compound IC50
| Condition | This compound IC50 (µM) | Reference(s) |
| Inhibition of 10 µM NMDA response | 2.3 | |
| Inhibition of 100 µM NMDA response | 0.36 | |
| Inhibition of 100 µM NMDA (no spermine) | 0.6 | |
| Inhibition of 100 µM NMDA (+1 mM spermine) | 3.0 | |
| Inhibition of 100 µM NMDA (+3 mM spermine) | 7.5 |
Problem 2: Unexpected potentiation of NMDA receptor currents at low this compound concentrations.
At low micromolar concentrations and in the presence of very low agonist concentrations, this compound can cause a slight potentiation of NMDA-elicited currents.
Explanation:
This phenomenon is linked to the state-dependent binding of this compound. The binding of this compound can increase the receptor's affinity for glutamate and slow the dissociation of glutamate from the receptor. At low agonist concentrations where receptor occupancy is minimal, this stabilizing effect on the agonist-bound state can lead to a net increase in current.
Recommendation:
Be aware of this potential biphasic effect, especially when working with low concentrations of both agonist and this compound. If strict antagonism is required, ensure you are working at concentrations of this compound that are well above the threshold for potentiation.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Electrophysiology
This protocol provides a general framework for assessing the effect of this compound on NMDA receptor-mediated currents in cultured neurons or brain slices.
Materials:
-
Recording Pipettes: Borosilicate glass, 3-7 MΩ resistance.
-
Internal Solution (example): 130 mM CsCl, 10 mM BAPTA, 10 mM HEPES, pH 7.2 with CsOH.
-
External Solution (aCSF, example): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose, saturated with 95% O2/5% CO2.
-
Agonists: NMDA and Glycine (co-agonist).
-
Antagonists: this compound, and other blockers as needed (e.g., TTX to block sodium channels, bicuculline for GABAA receptors).
Procedure:
-
Establish a whole-cell patch-clamp configuration on the target neuron.
-
Hold the cell at a potential of -70 mV to record spontaneous excitatory postsynaptic currents (EPSCs).
-
Perfuse the cell with aCSF containing blockers for non-NMDA ionotropic glutamate receptors (e.g., CNQX) and GABAA receptors (e.g., bicuculline) to isolate NMDA receptor currents.
-
Apply a solution containing a known concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit a baseline NMDA current.
-
After establishing a stable baseline, co-apply this compound at various concentrations with the NMDA/glycine solution.
-
Record the inhibition of the NMDA-evoked current at each concentration of this compound.
-
Wash out this compound to observe the recovery of the current.
-
Construct a concentration-response curve to determine the IC50 of this compound under your specific experimental conditions.
Protocol 2: Competitive Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of this compound to NMDA receptors in brain membrane preparations.
Materials:
-
Receptor Source: Rat cortical membranes or cells expressing NMDA receptors.
-
Radioligand: A suitable NMDA receptor antagonist radioligand, such as [³H]CGP 39653.
-
Unlabeled Ligand for Non-Specific Binding (NSB): A high concentration of an unlabeled NMDA receptor ligand (e.g., 10 µM L-glutamate).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: 96-well cell harvester with glass fiber filters.
-
Scintillation Counter and Fluid.
Procedure:
-
Membrane Preparation: Thaw and dilute the membrane preparation in ice-cold assay buffer.
-
Assay Setup:
-
Total Binding: Wells containing assay buffer, membrane preparation, and the radioligand.
-
Non-Specific Binding (NSB): Wells containing the unlabeled ligand, membrane preparation, and the radioligand.
-
Test Compound: Wells containing serial dilutions of this compound, membrane preparation, and the radioligand.
-
-
Incubation: Incubate the plates, typically for 1 hour at 4°C.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters and wash with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to determine the IC50 value, which can then be converted to a Ki value.
-
Visualizations
Caption: this compound binding to the NMDA receptor states.
Caption: Electrophysiology workflow for this compound.
Caption: Troubleshooting logic for this compound potency.
References
Technical Support Center: Investigating Off-Target Effects of Ro 8-4304
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers utilizing Ro 8-4304, a potent and selective NR2B subunit-containing N-methyl-D-aspartate (NMDA) receptor antagonist. While this compound is a valuable tool for studying the role of NR2B receptors in various physiological and pathological processes, understanding its potential off-target effects is crucial for accurate data interpretation and preclinical safety assessment. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-competitive, voltage-independent antagonist of the NMDA receptor. It exhibits high selectivity for NMDA receptors containing the GluN2B (formerly NR2B) subunit, with over 100-fold higher affinity for GluN2B-containing receptors compared to those containing the GluN2A subunit.[1] Its mode of action is state-dependent, showing higher affinity for the activated and desensitized states of the NMDA receptor.[1]
Q2: What are the known off-target interactions of this compound?
A2: Currently, there is limited publicly available data from broad off-target screening panels (e.g., CEREP or kinome scans) for this compound. Its high selectivity for the GluN2B subunit over other NMDA receptor subunits is well-documented.[1]
One potential area for off-target investigation has been suggested by studies in the plant Arabidopsis thaliana. In this model, this compound was found to suppress an autoimmune phenotype by interacting with the methylosome complex, a key player in spliceosome assembly. While this has not been confirmed in mammalian cells, the high conservation of the methylosome complex across species suggests this as a plausible area for further investigation.
Q3: What are the potential functional consequences of this compound's primary activity that might be misinterpreted as off-target effects?
A3: The potent antagonism of GluN2B-containing NMDA receptors can lead to a wide range of downstream cellular effects that may be complex and context-dependent. These can include alterations in synaptic plasticity, gene expression, and cell survival pathways. It is crucial to differentiate these on-target, mechanism-based effects from true off-target interactions. Careful experimental design, including the use of appropriate controls, is essential.
Q4: What are the recommended control experiments to perform when using this compound?
A4: To ensure the observed effects are due to the intended antagonism of GluN2B, the following controls are recommended:
-
Use of a structurally distinct NR2B antagonist: This helps to confirm that the observed phenotype is not due to a unique chemical property of this compound.
-
Cell lines with varying NMDA receptor subunit expression: Comparing the effects of this compound on cells expressing GluN2B versus those that do not can help to confirm on-target activity.
-
Rescue experiments: If possible, overexpressing the target (GluN2B) may rescue the phenotype, providing strong evidence for on-target engagement.
-
Dose-response curves: Establishing a clear dose-response relationship can help to distinguish specific from non-specific effects.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in Cell-Based Assays
-
Symptom: You observe a cellular phenotype (e.g., changes in cell viability, morphology, or a specific signaling pathway) that is not readily explained by NMDA receptor antagonism.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Steps:
-
Literature Review: Conduct a thorough search for any reported off-target activities of this compound or structurally similar compounds.
-
Orthogonal Compound: Test a structurally different NR2B antagonist to see if it recapitulates the phenotype.
-
Target Engagement Assays: Perform experiments like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging its intended target at the concentrations used in your assay.
-
Broad Off-Target Screening: If the unexpected phenotype is significant and reproducible, consider profiling this compound against a broad panel of receptors and kinases.
-
-
-
Possible Cause 2: On-target effects in a novel pathway.
-
Troubleshooting Steps:
-
Pathway Analysis: Investigate signaling pathways downstream of NMDA receptor activation/inhibition that might explain the observed phenotype.
-
Knockdown/Knockout Models: Use siRNA or CRISPR to reduce the expression of the GluN2B subunit and see if this mimics the effect of this compound.
-
-
Issue 2: Inconsistent or Non-reproducible Results
-
Symptom: The effects of this compound vary significantly between experiments.
-
Possible Cause 1: Compound stability and handling.
-
Troubleshooting Steps:
-
Fresh Stock Solutions: Prepare fresh stock solutions of this compound regularly.
-
Proper Storage: Ensure the compound is stored as recommended by the supplier, protected from light and moisture.
-
Vehicle Controls: Always include a vehicle-only control to account for any effects of the solvent.
-
-
-
Possible Cause 2: Cellular context and experimental conditions.
-
Troubleshooting Steps:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels can change over time in culture.
-
Cell Density: Plate cells at a consistent density, as this can influence the cellular response to drug treatment.
-
Assay Timing: The timing of drug addition and the duration of the assay can be critical. Optimize these parameters for your specific experimental setup.
-
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Conditions | IC50 (µM) | Reference |
| NMDA Receptor (GluN2B) | Recombinant NR1/NR2B receptors | 0.4 | [2] |
| NMDA Receptor | 10 µM NMDA response in rat cortical neurons | 2.3 | [1] |
| NMDA Receptor | 100 µM NMDA response in rat cortical neurons | 0.36 |
Note: The apparent affinity of this compound for the NMDA receptor is dependent on the concentration of the agonist (NMDA).
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify that this compound engages with its intended target, the NMDA receptor (specifically the GluN2B subunit), in a cellular context.
1. Cell Culture and Treatment:
- Culture cells expressing the target protein to an appropriate confluency.
- Treat cells with this compound at various concentrations or a vehicle control for a predetermined time at 37°C.
2. Heating:
- Aliquot the cell suspension into PCR tubes.
- Heat the samples in a thermocycler across a range of temperatures (e.g., 40-60°C) for 3 minutes. Include a non-heated control.
3. Cell Lysis:
- Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease inhibitors.
4. Separation of Soluble and Aggregated Proteins:
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
5. Protein Analysis:
- Collect the supernatant containing the soluble proteins.
- Quantify the protein concentration in each sample.
- Analyze the samples by Western blotting using an antibody specific for the GluN2B subunit.
6. Data Analysis:
- Quantify the band intensities from the Western blot.
- Plot the amount of soluble protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: In Vitro Methyltransferase Assay to Investigate Potential Off-Target Effects on the Methylosome
This protocol provides a framework to investigate if this compound has a direct inhibitory effect on the methyltransferase activity of the methylosome complex, for which PRMT5 is a key component.
1. Reagents and Buffers:
- Recombinant PRMT5/MEP50 complex.
- Methyltransferase substrate (e.g., histone H4).
- S-adenosyl-L-[methyl-³H]methionine (radiolabeled methyl donor).
- Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT).
- This compound at various concentrations.
- Positive control inhibitor (e.g., a known PRMT5 inhibitor).
2. Assay Procedure:
- In a microcentrifuge tube, combine the reaction buffer, recombinant PRMT5/MEP50, and the methyltransferase substrate.
- Add this compound, the positive control inhibitor, or vehicle control to the respective tubes.
- Initiate the reaction by adding the radiolabeled S-adenosyl-L-[methyl-³H]methionine.
- Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction by adding SDS-PAGE loading buffer.
3. Detection of Methylation:
- Separate the reaction products by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Detect the radiolabeled methylated substrate by autoradiography.
4. Data Analysis:
- Quantify the band intensities corresponding to the methylated substrate.
- Calculate the percentage of inhibition of methyltransferase activity for each concentration of this compound and the positive control.
Visualizations
Caption: Experimental workflows for investigating on-target and potential off-target effects of this compound.
Caption: A decision tree for troubleshooting unexpected experimental results with this compound.
Caption: Simplified signaling pathway showing the primary mechanism of action of this compound.
References
Long-term stability of Ro 8-4304 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of Ro 8-4304 in solution. The following information is designed to help users address specific issues they may encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: While specific long-term stability data for this compound in various solutions is not extensively published, general best practices for similar small molecules should be followed. For maximal stability, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, prepare concentrated stock solutions in a suitable solvent such as DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: Which solvents are suitable for dissolving and storing this compound?
A2: this compound hydrochloride is soluble in water (up to 10 mM) and DMSO (up to 100 mM). For long-term storage, DMSO is generally preferred as it is less prone to hydrolysis compared to aqueous solutions. When preparing aqueous solutions for immediate use in cell-based assays, ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed a level that could cause cellular toxicity.
Q3: How can I assess the stability of my this compound solution?
A3: To assess the stability of your this compound solution, you can perform a stability study. This typically involves storing aliquots of the solution under different conditions (e.g., -20°C, 4°C, and room temperature) and for various durations. At each time point, the concentration and purity of this compound should be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Q4: What are the potential degradation pathways for this compound in solution?
A4: this compound contains a benzamide and a piperidine moiety, which can be susceptible to degradation under certain conditions. Potential degradation pathways include:
-
Hydrolysis: The amide bond in the benzamide group may undergo hydrolysis, particularly under strong acidic or basic conditions.
-
Oxidation: The piperidine ring and other parts of the molecule could be susceptible to oxidation.
-
Photodegradation: Exposure to light, especially UV, may lead to degradation. It is advisable to protect solutions from light.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Loss of compound activity in experiments | Degradation of this compound in solution due to improper storage. | Prepare fresh solutions before each experiment. If using stored solutions, verify the concentration and purity via HPLC or a similar analytical method. Store stock solutions in small, single-use aliquots at -80°C. |
| Precipitation observed in the solution upon thawing | The solubility limit of this compound has been exceeded, or the solvent has partially evaporated. | Gently warm the solution and vortex to redissolve the precipitate. Ensure vials are properly sealed to prevent solvent evaporation. Consider preparing a less concentrated stock solution. |
| Inconsistent experimental results | Inaccurate concentration of the this compound solution due to degradation or handling errors. | Always use calibrated pipettes and perform serial dilutions carefully. Regularly check the concentration of your stock solution, especially if it has been stored for an extended period. |
Experimental Protocols
General Protocol for Assessing Long-Term Stability of this compound in Solution
This protocol outlines a general procedure for a long-term stability study.
1. Solution Preparation:
-
Prepare a stock solution of this compound in the desired solvent (e.g., DMSO or an aqueous buffer) at a known concentration.
-
Dispense the solution into multiple small, tightly sealed vials to be used for different time points and storage conditions.
2. Storage Conditions:
-
Store the vials under various conditions to be tested. Recommended conditions include:
-
-80°C (for long-term stability)
-
-20°C
-
4°C
-
Room temperature (e.g., 25°C)
-
Elevated temperature (e.g., 40°C, for accelerated stability testing)
-
-
Protect all samples from light.
3. Time Points:
-
Define the time points for analysis. For example: 0, 1, 2, 4, 8, and 12 weeks.
4. Sample Analysis:
-
At each time point, retrieve a vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the concentration and purity of this compound using a validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Compare the results to the initial (time 0) sample.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method with UV detection is a common and reliable technique for quantifying small molecules like this compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier).
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at a wavelength determined by the UV spectrum of this compound.
-
Quantification: The concentration is determined by comparing the peak area of the sample to a standard curve of known this compound concentrations.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound on the NMDA receptor signaling pathway.
Caption: General experimental workflow for a long-term stability study of this compound.
Preventing precipitation of Ro 8-4304 in buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Ro 8-4304 in buffer solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its common formulation?
This compound is a potent and selective antagonist of the NMDA receptor, specifically targeting the GluN2B (formerly NR2B) subunit. It is a non-competitive, voltage-independent antagonist.[1][2] In laboratory settings, it is most commonly available as this compound hydrochloride, a solid, off-white substance.[3][4]
Q2: What is the solubility of this compound hydrochloride?
The solubility of this compound hydrochloride can vary depending on the solvent. It is generally soluble in dimethyl sulfoxide (DMSO) and has some solubility in water. However, there are conflicting reports on its exact aqueous solubility, with some sources indicating solubility up to 10 mM in water, while others suggest a more limited solubility of ≤0.5 mg/mL. It is crucial to consider these differences when preparing solutions.
Q3: Why might this compound precipitate out of my buffer solution?
Precipitation of this compound from a buffer solution can occur for several reasons:
-
Exceeding Solubility Limit: The concentration of this compound in the final buffer solution may be higher than its solubility limit in that specific aqueous environment.
-
pH of the Buffer: The pH of the buffer can significantly impact the ionization state of the compound, which in turn affects its solubility.
-
Buffer Composition: Components of the buffer, such as salts, can influence the solubility of the compound (the "salting out" effect).
-
Temperature: Changes in temperature can affect solubility. Generally, solubility of solid compounds in liquid solvents increases with temperature.
-
Improper Dissolution of Stock Solution: If the initial stock solution in a solvent like DMSO is not fully dissolved, adding it to an aqueous buffer can lead to immediate precipitation.
Troubleshooting Guide
Issue: I observed precipitation after adding my this compound stock solution to my experimental buffer.
This is a common issue that can often be resolved by carefully preparing and handling the solutions. Follow the steps below to troubleshoot and prevent precipitation.
Step 1: Verify Your Stock Solution
Ensure your this compound hydrochloride stock solution, typically prepared in DMSO, is fully dissolved. Visually inspect the solution for any solid particles. If necessary, gently warm the solution and vortex to ensure complete dissolution.
Step 2: Check the Final Concentration
Calculate the final concentration of this compound in your aqueous buffer. Compare this to the known solubility limits. If the concentration is high, you may need to reduce it.
Step 3: Consider the Solvent Concentration
The final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer should be kept to a minimum, as high concentrations can be toxic to cells and may also affect the solubility of other buffer components.
Step 4: Adjust the pH of the Buffer
Step 5: Prepare Fresh Solutions
If you are using a previously prepared stock solution, it may have degraded or concentrated due to solvent evaporation. It is always best practice to use freshly prepared solutions for your experiments.
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Reported Solubility | Source(s) |
| Water | ≤0.5 mg/mL | |
| Water | Soluble to 10 mM | |
| DMSO | Soluble to 100 mM | |
| DMSO | 10 mM |
Note: The discrepancy in reported aqueous solubility highlights the importance of empirical testing for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO
-
Materials:
-
This compound hydrochloride (M.Wt: 406.88 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of this compound hydrochloride powder. For 1 mL of a 10 mM stock solution, you will need 4.07 mg.
-
Add the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO (in this case, 1 mL).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution of this compound in an Aqueous Buffer
-
Materials:
-
10 mM this compound hydrochloride stock solution in DMSO
-
Your desired sterile aqueous buffer (e.g., PBS, HEPES-buffered saline)
-
-
Procedure:
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the stock solution required. For example, to make 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.
-
Add the appropriate volume of the aqueous buffer to a sterile tube.
-
While vortexing the buffer, add the calculated volume of the this compound stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the final solution to ensure it is clear and free of any precipitate.
-
Visualizations
Troubleshooting Workflow for this compound Precipitation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrochloride | CAS 1312991-77-7 | Ro84304 | Tocris Bioscience [tocris.com]
- 3. This compound hydrochloride hz-5372B - 沪震生物官方商城 - 沪震生物-试剂盒,ELISA试剂盒, 检测试剂盒抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,单克隆抗体,多克隆抗体,细胞因子,胎牛血清,常用实验试剂及溶液 [shzbio.net]
- 4. This compound solid [sigmaaldrich.com]
Technical Support Center: Ro 8-4304 In Vivo Delivery
Welcome to the technical support center for the in vivo application of Ro 8-4304. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the delivery of this selective GluN2B (formerly NR2B) NMDA receptor antagonist in animal studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the recommended vehicle for dissolving this compound for in vivo administration?
A1: The choice of vehicle for this compound is critical due to its hydrophobic nature. Based on available studies and general practices for similar compounds, a multi-component solvent system is often necessary.
-
For Intraperitoneal (IP) and Intravenous (IV) Injections: A common approach involves dissolving this compound in a minimal amount of an organic solvent, such as Dimethyl Sulfoxide (DMSO), and then diluting it with a suitable aqueous vehicle like saline. For plasma stability studies, a preparation of 50% DMSO and 50% water has been used, ensuring the final solvent concentration in plasma does not exceed 0.5% (v/v). For general IP injections, a vehicle consisting of a low percentage of DMSO in saline is a viable option. It is crucial to ensure the final DMSO concentration is well-tolerated by the animal model to avoid toxicity.
Troubleshooting Vehicle Preparation:
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution | The aqueous vehicle is added too quickly, or the organic solvent concentration is too low in the final formulation. | Add the aqueous vehicle to the DMSO stock solution slowly while vortexing. Consider increasing the proportion of co-solvents like PEG400 or adding a surfactant like Tween® 80 to the final vehicle to improve solubility. |
| Cloudy or unclear solution | Incomplete dissolution of this compound. | Gentle warming and sonication of the solution can aid in complete dissolution. Ensure the temperature is not too high to prevent compound degradation. |
| Phase separation | The components of the vehicle are not miscible at the tested ratios. | Adjust the ratios of the co-solvents and aqueous phase. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a reported example for achieving a clear solution with some poorly soluble compounds. |
Q2: What are the typical dosage ranges for this compound in in vivo studies?
A2: Specific dosage information for this compound in in vivo studies is limited in the provided search results. However, for related enantiomeric propanolamines, a dose of 30 mg/kg administered intraperitoneally has been used in a mouse model of ischemic cell death.[1] The optimal dose for your specific study will depend on the animal model, the route of administration, and the desired therapeutic effect. It is highly recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your experimental conditions.
Q3: How should I perform intraperitoneal (IP) injections of this compound?
A3: Proper IP injection technique is crucial to ensure accurate delivery and minimize stress and potential injury to the animal.
Experimental Protocol: Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and securing the tail. The abdomen should be exposed and slightly tilted downwards.
-
Injection Site: Identify the lower right or left quadrant of the abdomen. This location helps to avoid puncturing the bladder or cecum.
-
Needle Insertion: Use an appropriate gauge needle (e.g., 25-27G for mice). Insert the needle at a 30-45 degree angle with the bevel facing up.
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle.
-
Injection: Slowly and steadily inject the calculated volume of the this compound solution.
-
Withdrawal and Monitoring: Smoothly withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress or adverse reactions.
Troubleshooting IP Injections:
| Issue | Potential Cause | Recommended Solution |
| Leakage from the injection site | The injection volume was too large, or the needle was not fully inserted into the peritoneal cavity. | Ensure the injection volume adheres to the recommended guidelines for the animal's weight. Confirm proper needle placement before injecting. |
| Animal distress during injection | Improper restraint or pain from the injection. | Ensure proper and gentle restraint techniques. Warming the injection solution to room temperature can reduce discomfort. |
| Inconsistent experimental results | Inaccurate dosing or injection into a fat pad or subcutaneous space instead of the peritoneal cavity. | Ensure proper needle placement and consistent injection technique across all animals. |
Q4: What is a suitable protocol for oral gavage of this compound?
A4: Oral gavage allows for the precise administration of a specific dose directly into the stomach.
Experimental Protocol: Oral Gavage in Mice
-
Animal Restraint: Restrain the mouse by scruffing the neck to immobilize the head and body.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark the needle to avoid over-insertion.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle.
-
Advancement: Continue to gently advance the needle to the pre-measured mark. If resistance is met, do not force it. Withdraw and re-attempt.
-
Administration: Slowly administer the this compound formulation.
-
Withdrawal and Monitoring: Gently remove the gavage needle and return the mouse to its cage. Monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Troubleshooting Oral Gavage:
| Issue | Potential Cause | Recommended Solution |
| Resistance during needle insertion | The needle is entering the trachea instead of the esophagus. | Immediately withdraw the needle and re-attempt, ensuring the needle is directed towards the back of the throat. |
| Fluid coming from the nose or mouth | Accidental administration into the lungs. | Stop the procedure immediately. Monitor the animal closely for respiratory distress. Refine your technique for future administrations. |
| Esophageal or stomach injury | Improper technique or use of a damaged or inappropriate gavage needle. | Use a gavage needle with a smooth, ball-tipped end. Never force the needle. Ensure proper restraint to prevent sudden movements. |
Signaling Pathway and Experimental Workflow
This compound is a selective antagonist of the GluN2B subunit of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows for the influx of Ca²⁺ into the neuron. This calcium influx triggers a cascade of downstream signaling events crucial for synaptic plasticity and other neuronal functions. By blocking the GluN2B subunit, this compound modulates these downstream pathways.
References
Addressing slow kinetics of Ro 8-4304 in native tissues
Welcome to the technical support center for Ro 8-4304. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound, with a specific focus on addressing its characteristically slow kinetics in native tissues. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, showing a high preference for receptors containing the GluN2B (formerly NR2B) subunit. It is a voltage-independent antagonist, meaning its blocking action is not dependent on the membrane potential of the neuron. This compound exhibits a state-dependent mode of action, binding with higher affinity to activated or desensitized NMDA receptors compared to their resting state.
Q2: I've read that this compound has "fast kinetics," but my experiments in brain slices show a very slow onset of action. Why is there a discrepancy?
This is a critical and often confusing point. Early studies on recombinant NMDA receptors did show that this compound has markedly faster binding and unbinding kinetics compared to other GluN2B-selective antagonists like ifenprodil. However, this observation does not always translate to more complex preparations like native tissues. In brain slices, the diffusion of the compound into the tissue to reach its target receptors is a significant rate-limiting step. This, combined with potential non-specific binding to other tissue components, results in a much slower apparent onset of action, often taking tens of minutes to reach a steady-state effect.[1] The dissociation rate is also very slow in native tissues, which can make the effects of the compound seem irreversible within the typical timeframe of an experiment.[2]
Q3: How does the concentration of the NMDA receptor agonist (e.g., glutamate) affect the potency of this compound?
The apparent affinity of this compound for the NMDA receptor is dependent on the concentration of the agonist. Its potency increases as the concentration of NMDA or glutamate increases. This is a hallmark of its state-dependent mechanism of action, where it preferentially binds to receptors that have been activated by an agonist.
Q4: Can endogenous molecules in native tissue preparations affect the kinetics and potency of this compound?
Yes, native tissues contain various endogenous modulators of NMDA receptors that can influence the action of this compound. For example, polyamines like spermine can allosterically reduce the affinity of this compound for the NMDA receptor, leading to a decrease in its potency. The presence of such endogenous molecules is another reason why the observed effects of this compound can differ between simplified recombinant systems and complex native tissue preparations.
Troubleshooting Guide
Issue 1: Slow Onset of this compound Action in Brain Slices
Symptoms: You are applying this compound to your brain slice preparation, but you do not observe the expected antagonist effect on NMDA receptor-mediated currents for an extended period (e.g., >30 minutes).
Possible Causes and Solutions:
-
Insufficient Incubation Time: Due to slow diffusion into the brain slice, a longer pre-incubation period is often necessary.
-
Recommendation: Pre-incubate the brain slices with this compound for at least 30-60 minutes before starting your recordings. For thicker slices, this time may need to be extended.
-
-
Inadequate Concentration: The effective concentration of this compound at the synaptic cleft may be significantly lower than the concentration in the bath solution due to diffusion gradients and non-specific binding.
-
Recommendation: It is common for the required concentration in brain slices to be over 100 times higher than in cultured cells.[1] Consider performing a concentration-response curve in your specific preparation to determine the optimal concentration.
-
-
Slice Thickness: Thicker brain slices will have a longer diffusion distance for the drug to travel, exacerbating the slow onset.
-
Recommendation: If your experimental design allows, consider using thinner slices (e.g., 250-300 µm) to reduce the diffusion path length.
-
-
Lipophilicity and Non-Specific Binding: this compound, like many CNS drugs, may exhibit non-specific binding to lipids and other proteins in the tissue, reducing the free concentration available to bind to NMDA receptors.
-
Recommendation: While difficult to control, being aware of this phenomenon can inform the interpretation of your results and the concentrations you choose to use.
-
Issue 2: Apparent Irreversibility of this compound Effects
Symptoms: After washing out this compound from the bath, the NMDA receptor-mediated currents do not return to baseline levels within a typical washout period (e.g., 20-30 minutes).
Possible Causes and Solutions:
-
Slow Off-Rate in Native Tissues: The dissociation of this compound from the NMDA receptor in native tissue is very slow, on the order of minutes.[2]
-
Recommendation: Extend the washout period significantly (e.g., >60 minutes) to observe potential recovery. For many experimental paradigms, the effect of this compound may be functionally irreversible.
-
-
Tissue Trapping: The compound may be "trapped" within the extracellular space or intracellular compartments of the brain slice, leading to a sustained local concentration even after washout from the bath.
-
Recommendation: Ensure a continuous and high flow rate of the washout solution to maximize the clearance of the drug from the slice.
-
Data Presentation
Table 1: Comparison of this compound and Ifenprodil IC50 Values
| Compound | Agonist Concentration | IC50 (µM) |
| This compound | 10 µM NMDA | 2.3 |
| 100 µM NMDA | 0.36 | |
| Ifenprodil | 100 µM NMDA | 0.3 |
Data for this compound from Kew et al., Br J Pharmacol, 1998. Data for Ifenprodil from Kew and Kemp, J Physiol, 1998.
Table 2: Kinetic Properties of GluN2B Antagonists
| Property | Recombinant Systems | Native Tissues (e.g., Brain Slices) |
| Apparent On-Rate | Relatively fast (seconds to minutes) | Significantly slower (tens of minutes) |
| Apparent Off-Rate | Relatively fast (seconds to minutes) | Very slow (minutes to functionally irreversible) |
This table provides a qualitative summary based on findings from multiple sources, including the observation that the slow kinetics of GluN2B antagonists are more pronounced in native tissues.[2]
Experimental Protocols
Protocol 1: Application of this compound in Acute Hippocampal Slices for Electrophysiology
-
Slice Preparation:
-
Prepare acute hippocampal slices (300-400 µm thick) from your animal model of choice using a vibratome in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover. Subsequently, maintain slices at room temperature.
-
-
Pre-incubation with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10-100 mM.
-
Dilute the stock solution into oxygenated aCSF to the desired final concentration (e.g., 1-10 µM).
-
Transfer the slices to be treated into a separate holding chamber containing the this compound solution and incubate for a minimum of 45 minutes prior to recording.
-
-
Electrophysiological Recording:
-
Transfer a pre-incubated slice to the recording chamber, which is continuously perfused with oxygenated aCSF containing the same final concentration of this compound.
-
Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons or other neurons of interest.
-
Isolate NMDA receptor-mediated currents by holding the cell at a depolarized potential (e.g., +40 mV) in the presence of an AMPA receptor antagonist (e.g., NBQX) and a GABAA receptor antagonist (e.g., picrotoxin).
-
Evoke synaptic currents by stimulating Schaffer collaterals or other relevant pathways.
-
-
Washout (if attempting to assess reversibility):
-
Switch the perfusion to aCSF lacking this compound.
-
Maintain a high perfusion rate and continue recording for at least 60-90 minutes, monitoring for any recovery of the NMDA receptor-mediated current.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow of this compound action in a native tissue preparation.
Caption: Troubleshooting logic for slow kinetics of this compound.
References
Validation & Comparative
Validating the Neuroprotective Effect of Ro 8-4304: A Comparative Guide
This guide provides a comprehensive comparison of Ro 8-4304, a selective NMDA receptor antagonist, with other neuroprotective agents. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting NMDA receptor-mediated excitotoxicity. This document summarizes key performance data, details experimental protocols for validation, and illustrates relevant biological pathways and workflows.
Comparative Analysis of Neuroprotective Compounds
This compound is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a high affinity for the GluN2B subunit.[1][2][3] This selectivity is a key feature, as it is hypothesized to offer neuroprotection with a reduced side-effect profile compared to non-selective NMDA receptor antagonists.[2][3] The neuroprotective potential of this compound stems from its ability to inhibit excessive calcium influx through NMDA receptors, a central mechanism in excitotoxic neuronal death observed in conditions like stroke and neurodegenerative diseases.
This guide compares this compound with other NMDA receptor modulators, including another GluN2B-selective antagonist, Ifenprodil, the GluN2A-selective antagonist TCN-213, and the clinically used non-selective NMDA receptor antagonist, Memantine.
Quantitative Comparison of NMDA Receptor Antagonists
| Compound | Target | Mechanism of Action | IC50 | Key Features |
| This compound | GluN2B-containing NMDA receptors | Non-competitive, voltage-independent, state-dependent antagonist | 0.36 µM (for 100 µM NMDA) | >100-fold selectivity for GluN2B over GluN2A; faster kinetics than Ifenprodil. |
| Ifenprodil | GluN2B-containing NMDA receptors | Non-competitive, voltage-dependent antagonist | 0.3 µM (in the absence of spermine) | Well-characterized GluN2B-selective antagonist; acts via a state-dependent mechanism. |
| TCN-213 | GluN2A-containing NMDA receptors | Selective antagonist | Not specified in the provided results | Allows for the investigation of the specific roles of GluN2A subunits in neuronal processes. |
| Memantine | NMDA receptors | Low-affinity, non-competitive channel blocker | Varies with experimental conditions | Clinically approved for Alzheimer's disease; shows cognitive improvements. |
Experimental Protocols
Electrophysiological Assessment of NMDA Receptor Antagonism
This protocol describes the use of whole-cell voltage-clamp recordings in cultured neurons to quantify the inhibitory effect of this compound and other antagonists on NMDA-evoked currents.
Objective: To determine the IC50 value of an antagonist for the NMDA receptor.
Materials:
-
Primary neuronal cultures (e.g., rat cortical or hippocampal neurons)
-
External recording solution (containing physiological concentrations of ions)
-
Internal pipette solution
-
NMDA and glycine (co-agonist)
-
Test compounds (this compound, Ifenprodil, etc.)
-
Patch-clamp setup (amplifier, micromanipulator, perfusion system)
Procedure:
-
Prepare primary neuronal cultures on coverslips.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Voltage-clamp the neuron at a holding potential of -60 mV.
-
Apply a solution containing a fixed concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.
-
After a stable baseline response is established, co-apply the NMDA/glycine solution with varying concentrations of the antagonist (e.g., this compound).
-
Record the peak amplitude of the inward current at each antagonist concentration.
-
Wash out the antagonist and ensure the NMDA-evoked current returns to baseline.
-
Plot the percentage inhibition of the NMDA-evoked current against the antagonist concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Model of Excitotoxicity
This protocol outlines a method to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in neuronal cultures.
Objective: To evaluate the ability of a compound to protect neurons from excitotoxic cell death.
Materials:
-
Primary neuronal cultures
-
Glutamate
-
Test compounds (this compound and comparators)
-
Cell viability assay (e.g., MTT assay, LDH assay, or fluorescent live/dead staining)
Procedure:
-
Plate neurons in multi-well plates and allow them to mature.
-
Pre-incubate the cultures with the test compound (e.g., this compound) at various concentrations for a specified period (e.g., 1 hour).
-
Induce excitotoxicity by exposing the neurons to a high concentration of glutamate (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes).
-
Wash out the glutamate and replace it with a conditioned medium containing the test compound.
-
Incubate the cultures for 24 hours.
-
Assess cell viability using a chosen assay.
-
Compare the viability of neurons treated with the test compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.
Visualizing Mechanisms and Workflows
Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity
Caption: NMDA Receptor-Mediated Excitotoxicity and this compound Inhibition.
Experimental Workflow for IC50 Determination
Caption: Workflow for Electrophysiological IC50 Determination.
Logical Relationship of NMDA Receptor Subunits and Antagonists
Caption: Specificity of Antagonists for NMDA Receptor Subunits.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. State-dependent NMDA receptor antagonism by this compound, a novel NR2B selective, non-competitive, voltage-independent antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. State-dependent NMDA receptor antagonism by this compound, a novel NR2B selective, non-competitive, voltage-independent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Ro 8-4304 Selectivity for NR2B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The N-methyl-D-aspartate (NMDA) receptor is a crucial player in synaptic plasticity and neuronal function. Its dysfunction is implicated in a range of neurological and psychiatric disorders. The NMDA receptor is a heterotetrameric ion channel typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The diversity of four GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D) gives rise to NMDA receptors with distinct pharmacological and biophysical properties. Consequently, developing subtype-selective antagonists is a key strategy for therapeutic intervention with improved side-effect profiles.
This guide provides a comprehensive comparison of Ro 8-4304, a notable NR2B-selective antagonist, with other alternative compounds. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate signaling pathways and experimental workflows.
Comparative Selectivity of NR2B Antagonists
The selectivity of a compound for a specific receptor subtype is a critical determinant of its therapeutic potential and research utility. The following table summarizes the inhibitory potency (IC50 or Ki values) of this compound and other well-characterized NR2B-selective antagonists against different NMDA receptor subunit combinations. Lower values indicate higher potency.
| Compound | NR1/NR2A (IC50/Ki, µM) | NR1/NR2B (IC50/Ki, µM) | NR1/NR2C (Ki, µM) | NR1/NR2D (Ki, µM) | Selectivity (NR2A/NR2B) |
| This compound | >100 | 0.36 - 0.6 | - | - | >167-fold |
| Ifenprodil | 146 | 0.22 - 0.34 | - | - | ~429 to 664-fold |
| Ro 25-6981 | 52 | 0.009 | - | - | ~5778-fold |
| CP-101,606 | No high-affinity binding | K(D) = 0.006 | - | - | Highly Selective |
| MK-0657 | Data not disclosed | IC50 = 0.003 | - | - | Potent and Selective |
| EVT-101 | - | Potent and Selective | - | - | Potent and Selective |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as the specific splice variants of the subunits used, the concentration of agonists, and the expression system.
Experimental Protocols for Determining NR2B Selectivity
The data presented above is primarily generated through two key experimental techniques: electrophysiological recordings and radioligand binding assays. Below are detailed methodologies for these approaches.
Electrophysiological Assessment of NR2B Selectivity
Method: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique allows for the functional characterization of specific NMDA receptor subunit combinations expressed in a controlled environment.
Protocol:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.
-
cRNA Injection: Inject cRNAs encoding the desired human or rodent NR1 and NR2 subunits (e.g., NR1/NR2A, NR1/NR2B, NR1/NR2C, NR1/NR2D) into the cytoplasm of stage V-VI oocytes. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two glass microelectrodes filled with 3M KCl (one for voltage recording and one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Apply agonists (e.g., 100 µM glutamate and 30 µM glycine) to elicit an inward current mediated by the expressed NMDA receptors.
-
-
Antagonist Application:
-
Establish a stable baseline current in the presence of agonists.
-
Co-apply increasing concentrations of the test antagonist (e.g., this compound) with the agonists.
-
Record the steady-state current at each antagonist concentration.
-
-
Data Analysis:
-
Normalize the current in the presence of the antagonist to the control current (agonists alone).
-
Plot the normalized current as a function of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the maximal agonist-induced current.
-
Compare the IC50 values obtained for receptors containing different NR2 subunits to determine the selectivity of the compound.
-
Radioligand Binding Assay for NR2B Selectivity
This method directly measures the affinity of a compound for the NMDA receptor protein.
Protocol:
-
Membrane Preparation:
-
Culture mammalian cells (e.g., HEK293 cells) and transiently transfect them with plasmids encoding the desired NR1 and NR2 subunits.
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet multiple times to remove endogenous ligands.
-
-
Binding Assay:
-
Incubate the prepared cell membranes with a specific radioligand that binds to the NMDA receptor (e.g., [³H]MK-801, which binds to the ion channel pore, or a subtype-selective radiolabeled antagonist if available).
-
Add increasing concentrations of the non-radiolabeled test compound (the "competitor," e.g., this compound).
-
Allow the binding reaction to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound radioligand as a function of the competitor concentration.
-
Fit the data to a competition binding curve to determine the IC50 value of the test compound.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the affinity of the radioligand for the receptor.
-
Compare the Ki values across different receptor subtypes to determine selectivity.
-
Visualizing the Molecular Landscape
To better understand the context of this compound's action and the methods used to characterize it, the following diagrams are provided.
Quantitative Comparison: Potency, Selectivity, and Kinetics
An Objective Comparison of Ro 8-4304 and Ifenprodil for Neuroscience Research
In the field of neuroscience, the selective modulation of N-methyl-D-aspartate (NMDA) receptors is crucial for investigating their roles in synaptic plasticity, learning, memory, and various neuropathological conditions. Among the diverse subunits of the NMDA receptor, the GluN2B subunit has been a significant target for therapeutic intervention due to its involvement in excitotoxicity. This guide provides a detailed comparison of two widely used GluN2B-selective antagonists, this compound and ifenprodil, to assist researchers in selecting the appropriate tool for their experimental needs.
Both this compound and ifenprodil are non-competitive, voltage-independent antagonists that selectively target NMDA receptors containing the GluN2B subunit.[1][2][3] Their primary mechanism involves allosteric modulation, binding to a site distinct from the glutamate and glycine agonist binding sites.[4][5] Specifically, ifenprodil binds at the inter-subunit interface between the GluN1 and GluN2B N-terminal domains. Both compounds exhibit a state-dependent mode of action, showing higher affinity for the activated and desensitized states of the NMDA receptor compared to the resting state.
The functional inhibitory potency and receptor selectivity of this compound and ifenprodil have been characterized primarily through electrophysiological studies. While both compounds show high selectivity for GluN2B-containing receptors, they exhibit key differences in their kinetics of binding and unbinding.
| Compound | IC50 (vs 100 µM NMDA) | IC50 (vs 10 µM NMDA) | Subunit Selectivity (GluN2B vs. GluN2A) | Reference |
| This compound | 0.36 µM | 2.3 µM | >100-fold | |
| Ifenprodil | 0.3 µM | Not specified | >400-fold |
Table 1: Comparative inhibitory potency (IC50) and subunit selectivity of this compound and ifenprodil. The potency of this compound is shown to be dependent on the NMDA concentration, a characteristic of its state-dependent mechanism.
A critical distinction between the two compounds lies in their interaction kinetics. Despite having a similar affinity for GluN2B-containing receptors, this compound demonstrates significantly faster binding and unbinding kinetics compared to ifenprodil. This difference can be a crucial factor in experimental design, particularly in studies investigating the dynamic modulation of NMDA receptor activity.
| Feature | This compound | Ifenprodil | Reference |
| Binding Kinetics | Markedly faster | Slower | |
| Unbinding Kinetics | Markedly faster | Slower |
Table 2: Qualitative comparison of the binding and unbinding kinetics for this compound and ifenprodil at the NMDA receptor.
Mechanism of Action and Signaling
This compound and ifenprodil act as allosteric modulators of the NMDA receptor. Their binding to the GluN2B subunit interface stabilizes a conformation of the receptor that reduces channel opening, thereby inhibiting ion flux. This inhibition is non-competitive and voltage-independent.
Caption: NMDA receptor signaling pathway showing allosteric inhibition.
Experimental Protocols
The characterization of this compound and ifenprodil relies heavily on electrophysiological and radioligand binding assays.
Whole-Cell Voltage-Clamp Electrophysiology
This technique is used to measure the inhibitory effects of the compounds on NMDA-evoked currents in neurons.
1. Cell Preparation:
-
Primary cortical neurons are cultured from rat embryos.
-
Neurons are plated on coverslips and used for recordings after several days in vitro.
2. Recording:
-
Coverslips are transferred to a recording chamber on an inverted microscope.
-
Whole-cell patch-clamp recordings are made from visually identified neurons.
-
The external solution contains antagonists for non-NMDA glutamate receptors and GABA-A receptors to isolate NMDA receptor currents. Glycine is included as a co-agonist.
-
The internal pipette solution contains a physiological concentration of ions.
3. Drug Application:
-
NMDA is applied to evoke an inward current.
-
Once a stable baseline current is established, various concentrations of this compound or ifenprodil are co-applied with NMDA.
-
The inhibition of the NMDA-evoked current is measured at steady-state.
4. Data Analysis:
-
The percentage of inhibition is calculated for each antagonist concentration.
-
Concentration-response curves are generated, and IC50 values are determined by fitting the data with a logistic equation.
Caption: Workflow for whole-cell voltage-clamp electrophysiology.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the NMDA receptor.
1. Membrane Preparation:
-
Rat cerebral cortex tissue is homogenized in an ice-cold buffer.
-
The homogenate is centrifuged to pellet cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined.
2. Assay Setup:
-
The assay is performed in a 96-well plate.
-
Three types of wells are prepared:
-
Total Binding: Contains membranes and a specific radioligand (e.g., [³H]MK-801).
-
Non-specific Binding: Contains membranes, radioligand, and a high concentration of an unlabeled competitor to saturate binding sites.
-
Test Compound: Contains membranes, radioligand, and varying concentrations of this compound or ifenprodil.
-
3. Incubation and Filtration:
-
The plate is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
4. Data Analysis:
-
The radioactivity on the filters is measured using liquid scintillation counting.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the concentration of the test compound.
-
The IC50 value is determined, which can be converted to an inhibition constant (Ki).
Comparative Summary
While both this compound and ifenprodil are potent and selective GluN2B antagonists, their distinct kinetic profiles offer different advantages for researchers.
Caption: Logical comparison of this compound and ifenprodil properties.
This compound and ifenprodil are invaluable tools for dissecting the function of GluN2B-containing NMDA receptors. They share a similar mechanism of action and high selectivity. The primary distinguishing feature is the markedly faster on and off-rate kinetics of this compound compared to ifenprodil. Researchers studying rapid, dynamic changes in synaptic transmission may find this compound to be the more suitable antagonist, while studies requiring more sustained receptor blockade might benefit from the slower kinetics of ifenprodil. The choice between these compounds should be guided by the specific temporal requirements of the experimental paradigm.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ifenprodil, a Novel NMDA Receptor Antagonist : Site and Mechanism...: Ingenta Connect [ingentaconnect.com]
- 3. State-dependent NMDA receptor antagonism by this compound, a novel NR2B selective, non-competitive, voltage-independent antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Ifenprodil | C21H27NO2 | CID 3689 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Ro 8-4304 and Other NR2B Antagonists for Researchers
This guide provides a detailed comparison of the novel NR2B-selective NMDA receptor antagonist, Ro 8-4304, with other prominent NR2B antagonists. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of key performance metrics, experimental methodologies, and relevant signaling pathways to inform preclinical research and development.
Quantitative Comparison of NR2B Antagonists
The following tables summarize the in vitro and in vivo properties of this compound in comparison to other well-characterized NR2B antagonists.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Compound | NR2B IC₅₀ (µM) | NR2A IC₅₀ (µM) | Selectivity (NR2A/NR2B) | Reference |
| This compound | 0.36 (for 100 µM NMDA) | >100 | >100-fold | [1][2] |
| Ifenprodil | 0.3 | - | ~400-fold | [3][4] |
| Ro 25-6981 | 0.009 | 52 | >5000-fold | [5] |
| CP-101,606 (Traxoprodil) | Kᵢ = 0.006 | - | High | |
| Radiprodil (RGH-896) | 0.003 - 0.01 | >10 | >1000-fold |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Compound | In Vivo Model | Effective Dose | Pharmacokinetic Notes | Reference |
| This compound | Neuroprotection (in vitro) | IC₅₀ = 0.04 µM (oxygen-glucose deprivation) | Faster binding/unbinding kinetics than ifenprodil. | |
| Ifenprodil | Neuroprotection | - | - | |
| Ro 25-6981 | Neuroprotection (in vitro) | IC₅₀ = 0.04 µM (oxygen-glucose deprivation) | More potent than ifenprodil. | |
| CP-101,606 (Traxoprodil) | Neuroprotection (cortical compression) | 1-20 mg/kg (i.v.) | Development halted due to QT prolongation. | |
| Radiprodil (RGH-896) | Neuropathic Pain (rat) | 0.25 - 5 mg/kg (p.o.) | Orally active. Phase 2 trials for neuropathic pain. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol describes a method to determine the binding affinity of a test compound for the NMDA receptor, specifically targeting the NR2B subunit.
Materials:
-
Membrane Preparation: Rat forebrain tissue.
-
Radioligand: [³H]MK-801 (a high-affinity NMDA receptor channel blocker).
-
Test Compounds: this compound and other NR2B antagonists.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Filtration: Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine.
-
Equipment: Homogenizer, centrifuges, 96-well microplates, cell harvester, liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat forebrain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.
-
Wash the membrane pellet by resuspension in assay buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Membrane preparation, [³H]MK-801, and assay buffer.
-
Non-specific Binding: Membrane preparation, [³H]MK-801, and a high concentration of a non-labeled NMDA receptor ligand (e.g., 10 µM MK-801).
-
Test Compound: Membrane preparation, [³H]MK-801, and varying concentrations of the test compound.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation.
-
In Vivo Neuroprotection Assay (Cortical Compression Model)
This protocol outlines a method to assess the neuroprotective effects of NR2B antagonists in a rat model of focal cerebral ischemia.
Animals:
-
Adult male Sprague-Dawley rats.
Materials:
-
Test Compound: CP-101,606 (or other test antagonists) dissolved in a suitable vehicle.
-
Anesthetic: Isoflurane or other appropriate anesthetic.
-
Surgical Equipment: Stereotaxic frame, surgical drill, compression device.
-
Behavioral Testing Apparatus: Beam walking test apparatus.
-
Histological Stains: Fluoro-Jade (for detecting neuronal degeneration).
Procedure:
-
Surgical Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Perform a craniotomy over the sensorimotor cortex.
-
Induce focal ischemia by applying a controlled compression to the cortical surface for a defined period (e.g., 30 minutes).
-
Remove the compression device and suture the incision.
-
-
Drug Administration:
-
Administer the test compound (e.g., CP-101,606 at 1, 5, 10, 20 mg/kg) or vehicle intravenously at a specific time point relative to the ischemic insult (e.g., immediately after reperfusion).
-
-
Behavioral Assessment:
-
Perform daily behavioral testing using the beam walking test to assess motor function and coordination for a set period (e.g., 7 days) post-surgery.
-
Record the time taken to traverse the beam and the number of foot slips.
-
-
Histological Analysis:
-
At the end of the behavioral testing period, euthanize the animals and perfuse them with a fixative.
-
Collect the brains and prepare coronal sections.
-
Stain the sections with Fluoro-Jade to visualize and quantify neuronal damage in the cortex, hippocampus, and thalamus.
-
-
Data Analysis:
-
Compare the behavioral performance (beam walking scores) between the drug-treated and vehicle-treated groups.
-
Quantify the volume of neuronal damage in different brain regions for each group.
-
Analyze the data for statistically significant differences between the groups.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving the NR2B subunit of the NMDA receptor and a typical experimental workflow for antagonist screening.
Caption: NR2B subunit signaling in excitotoxicity.
References
- 1. State-dependent NMDA receptor antagonism by this compound, a novel NR2B selective, non-competitive, voltage-independent antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. State-dependent NMDA receptor antagonism by this compound, a novel NR2B selective, non-competitive, voltage-independent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An allosteric interaction between the NMDA receptor polyamine and ifenprodil sites in rat cultured cortical neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developmental Changes in NMDA Receptor Glycine Affinity and Ifenprodil Sensitivity Reveal Three Distinct Populations of NMDA Receptors in Individual Rat Cortical Neurons | Journal of Neuroscience [jneurosci.org]
- 5. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Ro 8-4304: A Precision Tool for Dissecting NMDA Receptor Subtype Function
A Comparative Guide for Neuropharmacology Researchers
In the intricate landscape of neuroscience research, the ability to selectively modulate specific neurotransmitter receptor subtypes is paramount to unraveling their precise physiological and pathological roles. Among the ionotropic glutamate receptors, the N-methyl-D-aspartate (NMDA) receptor stands as a critical player in synaptic plasticity, learning, and memory. Its dysfunction is implicated in a host of neurological and psychiatric disorders. The NMDA receptor itself is a heterotetrameric complex, with the subunit composition dictating its functional and pharmacological properties. The presence of different GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D) gives rise to a diversity of NMDA receptor subtypes, each with distinct characteristics.
This guide provides a comprehensive comparison of Ro 8-4304, a potent and selective antagonist of GluN2B-containing NMDA receptors, with other commonly used modulators. By presenting key experimental data, detailed protocols, and visual representations of associated signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound as a tool to probe the multifaceted functions of NMDA receptor subtypes.
Performance Comparison: this compound vs. Alternative NMDA Receptor Modulators
This compound distinguishes itself through its high selectivity for NMDA receptors incorporating the GluN2B subunit. This selectivity is crucial for isolating the contributions of this specific receptor subtype in complex biological systems. The following tables summarize the quantitative data comparing this compound with other subtype-selective NMDA receptor antagonists.
Table 1: In Vitro Potency and Selectivity of GluN2B-Selective Antagonists
| Compound | IC50 for GluN1/GluN2B (nM) | IC50 for GluN1/GluN2A (nM) | Selectivity (GluN2A/GluN2B) | Reference(s) |
| This compound | 3.6 | >10,000 | >2778 | [1] |
| Ifenprodil | 140 | >10,000 | >71 | [2] |
| Ro 25-6981 | 9 | >10,000 | >1111 | [3][4] |
| CP-101,606 (Traxoprodil) | 13 | 4,900 | 377 | [5] |
Note: IC50 values can vary depending on the experimental conditions, such as agonist concentration and cell type used.
Table 2: In Vitro Potency and Selectivity of GluN2A-Preferring Antagonists
| Compound | IC50 for GluN1/GluN2A (nM) | IC50 for GluN1/GluN2B (nM) | Selectivity (GluN2B/GluN2A) | Reference(s) |
| NVP-AAM077 | 8 | 400 | 0.02 | |
| TCN-201 | 109 | >10,000 | <0.01 |
Note: The selectivity ratio for GluN2A-preferring antagonists is presented as GluN2B/GluN2A to highlight their preference for the GluN2A subunit.
Mechanism of Action
This compound acts as a non-competitive, voltage-independent antagonist at the NMDA receptor. Its binding site is located at the interface of the GluN1 and GluN2B N-terminal domains, distinct from the glutamate and glycine agonist binding sites. A key characteristic of this compound is its state-dependent inhibition, showing higher affinity for the activated and desensitized states of the receptor compared to the resting state. This property suggests that its inhibitory effect is more pronounced during periods of high synaptic activity.
Experimental Protocols
To facilitate the rigorous evaluation and application of this compound and other NMDA receptor modulators, detailed protocols for key experimental techniques are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To measure the displacement of a specific radioligand from GluN2B-containing NMDA receptors by this compound.
Materials:
-
Cell membranes prepared from cells expressing recombinant human GluN1/GluN2B receptors.
-
[³H]Ro 25-6981 (or another suitable GluN2B-selective radioligand).
-
This compound and other competing ligands.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at a specific temperature (e.g., room temperature) for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competitor (e.g., unlabeled Ro 25-6981).
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve and determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to agonist and antagonist application.
Objective: To characterize the inhibitory effect of this compound on NMDA receptor-mediated currents in cultured neurons or cells expressing recombinant receptors.
Materials:
-
Cultured neurons or HEK293 cells transfected with cDNAs for GluN1 and GluN2B subunits.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes.
-
Internal pipette solution (e.g., containing Cs-gluconate, CsCl, HEPES, EGTA, Mg-ATP, and Na-GTP).
-
External solution (e.g., containing NaCl, KCl, CaCl₂, HEPES, and glucose).
-
NMDA and glycine (agonists).
-
This compound and other antagonists.
Procedure:
-
Prepare cultured cells on coverslips.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Under a microscope, approach a target cell with the recording pipette and apply gentle suction to form a high-resistance seal (giga-seal) with the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -70 mV).
-
Apply a solution containing NMDA and glycine to evoke an inward current through the NMDA receptors.
-
After establishing a stable baseline response, co-apply this compound with the agonists and record the resulting current.
-
Wash out the antagonist to observe the recovery of the current.
-
Construct concentration-response curves to determine the IC50 of the antagonist.
Calcium Imaging Assay
This method measures changes in intracellular calcium concentration, an indicator of NMDA receptor activation.
Objective: To assess the ability of this compound to block NMDA-induced calcium influx in cultured neurons.
Materials:
-
Cultured neurons.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Fluorescence microscope with an appropriate filter set and a digital camera.
-
Image analysis software.
-
External solution.
-
NMDA and glycine.
-
This compound.
Procedure:
-
Load the cultured neurons with a calcium-sensitive dye by incubating them in a solution containing the dye for a specific duration (e.g., 30-60 minutes).
-
Wash the cells to remove the extracellular dye.
-
Mount the coverslip on the microscope stage and perfuse with external solution.
-
Acquire baseline fluorescence images.
-
Stimulate the cells with a solution containing NMDA and glycine and record the change in fluorescence intensity, which corresponds to an increase in intracellular calcium.
-
After the response returns to baseline, pre-incubate the cells with this compound for a few minutes.
-
Co-apply NMDA, glycine, and this compound and record the fluorescence response.
-
Analyze the fluorescence data to quantify the inhibitory effect of this compound on the NMDA-induced calcium signal.
Signaling Pathways and Visualizations
Activation of NMDA receptors triggers a cascade of intracellular signaling events, primarily initiated by the influx of Ca²⁺. Two of the most well-characterized downstream pathways involve the activation of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) and the transcription factor cAMP Response Element-Binding protein (CREB). This compound, by blocking Ca²⁺ influx through GluN2B-containing receptors, can be used to investigate the specific contribution of this subunit to these signaling cascades.
NMDA Receptor-CaMKII Signaling Pathway
The influx of Ca²⁺ through NMDA receptors leads to the activation of CaMKII, a key step in the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.
Caption: NMDA Receptor-CaMKII Signaling Cascade.
NMDA Receptor-CREB Signaling Pathway
NMDA receptor-mediated Ca²⁺ influx can also lead to the phosphorylation and activation of CREB, a transcription factor that regulates the expression of genes involved in neuronal survival, differentiation, and synaptic plasticity.
Caption: NMDA Receptor-CREB Gene Expression Pathway.
Experimental Workflow for Comparing NMDA Receptor Antagonists
The following diagram illustrates a logical workflow for the comprehensive comparison of NMDA receptor antagonists like this compound.
Caption: Workflow for NMDA Antagonist Comparison.
Conclusion
This compound stands out as a highly selective and potent tool for the investigation of GluN2B-containing NMDA receptors. Its distinct pharmacological profile, characterized by non-competitive, voltage-independent, and state-dependent antagonism, offers researchers a nuanced approach to dissecting the roles of this important receptor subtype. By providing a clear comparison with other available modulators and detailing robust experimental protocols, this guide serves as a valuable resource for designing and executing experiments aimed at furthering our understanding of NMDA receptor biology and its implications for health and disease. The careful selection and application of such precision tools are essential for advancing the field of neuropharmacology and developing novel therapeutic strategies for a range of neurological disorders.
References
- 1. embopress.org [embopress.org]
- 2. Mapping the Binding of GluN2B-Selective N-Methyl-d-aspartate Receptor Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Control Experiments for Ro 8-4304 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of control experiments for studies involving Ro 8-4304, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a high affinity for the GluN2B subunit. Understanding the appropriate controls is critical for the accurate interpretation of experimental results and the reliable characterization of this compound's pharmacological profile. This document outlines quantitative comparisons with alternative compounds, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Data Presentation: Comparative Analysis of NR2B Antagonists
This compound's activity is best understood in the context of other well-characterized NR2B-selective NMDA receptor antagonists. The following table summarizes key quantitative data for this compound and its common alternatives.
| Compound | IC50 (µM) vs. NR1/NR2B | IC50 (µM) vs. NR1/NR2A | Selectivity (NR2A/NR2B) | Binding Affinity (Ki) vs. NR2B | Notes |
| This compound | 0.36 (at 100 µM NMDA)[1] | >100[1][2] | >100-fold[1][2] | Not explicitly found | Exhibits state-dependent antagonism with faster binding and unbinding kinetics compared to ifenprodil. |
| Ifenprodil | 0.3 | ~146 | ~400-fold | 33.5 nM (human), 24.8 nM (rat) | A well-established NR2B antagonist, often used as a positive control. Slower kinetics than this compound. |
| Ro 25-6981 | 0.009 | 52 | >5000-fold | ~7.2 nM (human) | A highly potent and selective NR2B antagonist. |
| CP-101,606 | 0.039 | >100 | >2500-fold | ~10 nM | Another potent and highly selective NR2B antagonist. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are protocols for key experiments used to characterize this compound and its alternatives.
Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for characterizing the inhibitory effects of this compound on NMDA receptor-mediated currents in cultured neurons.
Objective: To measure the IC50 of this compound for the inhibition of NMDA-evoked currents.
Materials:
-
Cultured neurons (e.g., primary cortical or hippocampal neurons)
-
External solution (aCSF) containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, pH 7.2.
-
Internal pipette solution containing (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, pH 7.2.
-
NMDA and glycine stock solutions.
-
This compound and other antagonists (e.g., ifenprodil as a positive control).
Procedure:
-
Prepare cultured neurons on coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ and fill with internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Voltage-clamp the neuron at a holding potential of -60 mV.
-
Apply a solution containing a fixed concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.
-
After establishing a stable baseline NMDA-evoked current, co-apply increasing concentrations of this compound with the NMDA/glycine solution.
-
Record the peak or steady-state current at each concentration of this compound.
-
Wash out the antagonist to ensure reversibility.
-
Controls:
-
Positive Control: Perform a parallel experiment with a known NR2B antagonist like ifenprodil.
-
Negative Control: In the absence of a specific inactive analog of this compound, vehicle control (the solvent used to dissolve this compound) is essential. A structurally distinct compound with no known activity at NMDA receptors could also be used to control for non-specific effects.
-
Vehicle Control: Apply the vehicle solution without this compound to ensure it has no effect on the NMDA-evoked currents.
-
Data Analysis:
-
Normalize the current responses to the baseline NMDA-evoked current.
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data with a sigmoidal dose-response curve to determine the IC50 value.
Calcium Imaging with Fura-2 AM
This method allows for the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to NMDA receptor activation and its inhibition by this compound in a population of cells.
Objective: To assess the effect of this compound on NMDA-induced intracellular calcium influx.
Materials:
-
Cultured neurons or a suitable cell line expressing NMDA receptors.
-
Fura-2 AM (acetoxymethyl ester) stock solution in DMSO.
-
Physiological salt solution (e.g., HBSS) with and without Ca2+.
-
NMDA and glycine.
-
This compound and other antagonists.
-
Ionomycin and EGTA for calibration.
Procedure:
-
Plate cells on glass-bottom dishes.
-
Load the cells with Fura-2 AM (e.g., 1-5 µM) in physiological salt solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells for at least 30 minutes.
-
Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.
-
Establish a stable baseline fluorescence ratio.
-
Stimulate the cells with NMDA/glycine to induce an increase in the 340/380 ratio, indicating a rise in [Ca2+]i.
-
After washout and return to baseline, pre-incubate the cells with this compound for a defined period before co-applying with NMDA/glycine.
-
Record the change in the 340/380 ratio in the presence of the antagonist.
-
Controls:
-
Positive Control: Use ifenprodil to demonstrate the expected inhibition of NMDA-induced calcium influx.
-
Negative Control: Vehicle control is crucial.
-
Calibration: At the end of the experiment, determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios by adding a calcium chelator (EGTA) and a calcium ionophore (ionomycin) in a high calcium solution, respectively. This allows for the conversion of ratio values to absolute [Ca2+]i.
-
Data Analysis:
-
Calculate the 340/380 fluorescence ratio for each time point.
-
Quantify the peak or integrated calcium response to NMDA in the absence and presence of different concentrations of this compound.
-
Determine the dose-dependent inhibition of the calcium response by this compound.
Mandatory Visualizations
Signaling Pathway of NMDA Receptor Antagonism
The following diagram illustrates the signaling cascade initiated by NMDA receptor activation and the point of intervention for this compound.
Caption: NMDA receptor activation and antagonism by this compound.
Experimental Workflow for IC50 Determination
This diagram outlines the logical flow of an experiment to determine the half-maximal inhibitory concentration (IC50) of this compound.
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship of Controls
This diagram illustrates the relationship between different types of controls in a typical this compound experiment.
Caption: Logical relationships of experimental controls.
References
- 1. State-dependent NMDA receptor antagonism by this compound, a novel NR2B selective, non-competitive, voltage-independent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. State-dependent NMDA receptor antagonism by this compound, a novel NR2B selective, non-competitive, voltage-independent antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ro 8-4304: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical analysis of Ro 8-4304 dose-response data, comparing its performance with the alternative compound, ifenprodil. This document includes detailed experimental methodologies and a visualization of the relevant signaling pathway to support further research and development.
This compound is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (formerly NR2B) subunit.[1] Its non-competitive and voltage-independent mechanism of action makes it a valuable tool in neuroscience research, particularly in studies related to neuroprotection.[1] This guide offers a comparative analysis of this compound's dose-response relationship alongside ifenprodil, another well-characterized GluN2B-selective NMDA receptor antagonist.
Dose-Response Data Comparison
The inhibitory potency of this compound and its comparator, ifenprodil, has been evaluated under various experimental conditions. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their efficacy.
| Compound | NMDA Concentration | IC50 (µM) | Reference |
| This compound | 10 µM | 2.3 | [1] |
| This compound | 100 µM | 0.36 | [1] |
| Ifenprodil | Not Specified | 0.75 (high-affinity), 161 (low-affinity) | [2] |
Table 1: Comparison of IC50 Values at Different NMDA Concentrations. The data indicates that the apparent affinity of this compound for the NMDA receptor increases with higher concentrations of the agonist NMDA.
| Compound | Spermine Concentration | IC50 (µM) | Reference |
| This compound | 0 mM | 0.6 | |
| This compound | 1 mM | 3.0 | |
| This compound | 3 mM | 7.5 | |
| Ifenprodil | 0 mM | 0.3 | |
| Ifenprodil | 1 mM | 1.4 | |
| Ifenprodil | 3 mM | 1.8 |
Table 2: Comparison of IC50 Values in the Presence of Spermine. The presence of the polyamine spermine, a modulator of the NMDA receptor, decreases the inhibitory potency of both this compound and ifenprodil, as indicated by the increase in their IC50 values.
Experimental Protocols
The dose-response data presented in this guide were primarily obtained using the whole-cell patch clamp technique on cultured rat cortical neurons. This electrophysiological method allows for the precise measurement of ion channel activity in response to drug application.
Whole-Cell Patch Clamp Electrophysiology
Objective: To measure the inhibitory effect of this compound and ifenprodil on NMDA receptor-mediated currents.
Cell Preparation:
-
Primary cortical neurons are harvested from rat embryos and cultured for 12-14 days.
-
Cells are grown on glass coverslips coated with a suitable substrate to promote adherence.
Electrophysiological Recording:
-
A coverslip with cultured neurons is placed in a recording chamber on the stage of an inverted microscope.
-
The chamber is continuously perfused with an external solution containing physiological concentrations of ions. For recording NMDA receptor currents, the external solution is typically Mg2+-free to prevent voltage-dependent block of the channel.
-
Glass micropipettes with a tip resistance of 3-5 MΩ are filled with an internal solution designed to mimic the intracellular environment of the neuron.
-
A high-resistance "giga-seal" is formed between the micropipette tip and the cell membrane.
-
The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for electrical access to the entire cell.
-
The neuron is voltage-clamped at a holding potential of -60 mV.
Drug Application and Data Acquisition:
-
NMDA receptor-mediated currents are evoked by the application of NMDA and the co-agonist glycine.
-
This compound or ifenprodil is applied at various concentrations to determine their inhibitory effect on the NMDA-evoked currents.
-
The current responses are recorded and analyzed to determine the IC50 values. Data is typically normalized to the control response (in the absence of the antagonist) to construct a dose-response curve.
Signaling Pathway
This compound exerts its effect by modulating the NMDA receptor signaling pathway. The following diagram illustrates the key components of this pathway and the point of intervention for this compound.
Caption: NMDA Receptor Signaling Pathway and this compound Inhibition.
The diagram illustrates that for the NMDA receptor to become activated, both glutamate and a co-agonist like glycine or D-serine must bind to their respective sites on the GluN2 and GluN1 subunits. This binding, coupled with depolarization of the postsynaptic membrane to relieve the magnesium block, allows the influx of cations, most notably Ca2+. This influx of calcium then triggers a variety of downstream intracellular signaling pathways. This compound acts as a non-competitive antagonist at the GluN2B subunit, thereby inhibiting the influx of ions and subsequent signaling events.
References
Ro 8-4304: A Comparative Analysis of NMDA Receptor Antagonism Across Cellular Contexts
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the IC50 determination of the selective NR2B antagonist, Ro 8-4304, in various cell systems. This document provides a comparative analysis of its potency, detailed experimental methodologies, and an exploration of its underlying signaling pathways.
This compound has emerged as a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, demonstrating a significant preference for subtypes containing the GluN2B (formerly NR2B) subunit.[1][2] This selectivity has positioned this compound as a valuable tool in neuroscience research and a potential therapeutic agent. Understanding its inhibitory concentration (IC50) across different cell types is paramount for elucidating its pharmacological profile and predicting its effects in various physiological and pathological conditions.
Comparative Potency of this compound: IC50 Values Across Different Cell Systems
The inhibitory potency of this compound is highly dependent on the cellular environment, particularly the expression of specific NMDA receptor subunits and the presence of co-agonists and modulators. The following table summarizes the reported IC50 values of this compound in different experimental systems.
| Cell Type/System | NMDA Receptor Subunits | Experimental Condition | IC50 Value | Reference |
| Rat Cultured Cortical Neurons | Endogenous | Inhibition of 10 µM NMDA response | 2.3 µM | [2] |
| Rat Cultured Cortical Neurons | Endogenous | Inhibition of 100 µM NMDA response | 0.36 µM | [2] |
| Rat Cultured Cortical Neurons | Endogenous | Inhibition of 100 µM NMDA response in the presence of 1 mM spermine | 3.0 µM | |
| Rat Cultured Cortical Neurons | Endogenous | Inhibition of 100 µM NMDA response in the presence of 3 mM spermine | 7.5 µM | |
| Recombinant (e.g., HEK293, Xenopus oocytes) | NR1/NR2B | Not specified | 30 - 100 nM | [3] |
| Recombinant (e.g., HEK293, Xenopus oocytes) | NR1/NR2A | >100-fold higher than NR1/NR2B | >3 - 10 µM (estimated) |
Note: The IC50 values for this compound in various cancer cell lines that may express NMDA receptors have not been extensively reported in publicly available literature. The provided experimental protocol can be adapted to determine these values.
Experimental Protocols for IC50 Determination
The determination of this compound's IC50 is typically achieved through electrophysiological recordings in cells expressing NMDA receptors or through cell viability assays in the context of excitotoxicity or cancer cell proliferation.
Electrophysiology: Whole-Cell Patch-Clamp on Recombinant HEK293 Cells
This method directly measures the inhibitory effect of this compound on NMDA receptor-mediated currents.
a) Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding the human NR1 and NR2B (or other NR2 subunits for comparison) subunits using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent reporter plasmid (e.g., GFP) can be included to identify transfected cells.
-
Plate cells onto glass coverslips 24 hours post-transfection for electrophysiological recording.
b) Electrophysiological Recording:
-
Place a coverslip with transfected cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the cells with an extracellular solution containing (in mM): 145 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 1 CaCl2, and 0.001 glycine (pH 7.4). Magnesium is omitted to prevent voltage-dependent block of the NMDA receptor.
-
Prepare an intracellular solution for the patch pipette containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP (pH 7.2).
-
Establish a whole-cell patch-clamp configuration on a fluorescently identified cell. Clamp the membrane potential at -60 mV.
-
Apply a saturating concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit a maximal current response.
-
After establishing a stable baseline current, co-apply NMDA/glycine with increasing concentrations of this compound.
-
Record the steady-state current at each this compound concentration.
c) Data Analysis:
-
Normalize the current response at each this compound concentration to the maximal current elicited by NMDA/glycine alone.
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay: MTT Assay for Cancer Cell Lines
This method assesses the effect of this compound on the viability of cancer cells that express NMDA receptors.
a) Cell Culture:
-
Culture the desired cancer cell line (e.g., glioblastoma, breast, or lung cancer cell lines) in the appropriate medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
b) Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve a range of final concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
c) MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
d) Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Signaling Pathways and Experimental Workflow
The mechanism of action of this compound and the workflow for its IC50 determination can be visualized through the following diagrams.
Caption: Workflow for determining the IC50 of this compound.
Caption: Mechanism of action of this compound on the NMDA receptor signaling pathway.
References
Cross-Validation of Ro 8-4304 Effects with Genetic Models of GluN2B Subunit Function
A Comparative Guide for Researchers in Neuroscience and Drug Development
This guide provides a comprehensive comparison of the pharmacological effects of Ro 8-4304, a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, with the phenotypic outcomes observed in genetic models targeting this subunit. By cross-validating findings from pharmacological interventions and genetic manipulations, researchers can gain a more robust understanding of the physiological and pathophysiological roles of GluN2B-containing NMDA receptors. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and related disciplines.
Introduction to this compound and GluN2B Genetic Models
This compound is a potent and selective, non-competitive, and voltage-independent antagonist of the NMDA receptor, exhibiting high affinity for the GluN2B subunit. Its state-dependent mechanism of action, with a preference for activated and desensitized receptor states, makes it a valuable tool for dissecting the roles of GluN2B in synaptic function and dysfunction.
Genetic models, including knockout (KO), conditional knockout (cKO), and knock-in (KI) mice for the Grin2b gene (which encodes the GluN2B subunit), provide a complementary approach to investigate the long-term consequences of altered GluN2B function. Comparing the acute effects of this compound with the developmental and chronic alterations in these genetic models allows for a powerful cross-validation of the role of the GluN2B subunit in various neurobiological processes.
Comparative Data on Synaptic Plasticity and Behavior
The following tables summarize key quantitative data from studies using this compound (and other selective GluN2B antagonists as proxies) and from studies utilizing GluN2B genetic models. These data facilitate a direct comparison of the effects on synaptic plasticity—specifically long-term potentiation (LTP) and long-term depression (LTD)—and on learning and memory behaviors.
Effects on Long-Term Potentiation (LTP) in the Hippocampus
| Experimental Condition | Induction Protocol | Outcome Measure | Result | Citation |
| Pharmacological Model | ||||
| Wild-Type Mice + this compound proxy (Ro 25-6981) | High-Frequency Stimulation (HFS) | fEPSP Slope Potentiation | No significant effect on HFS-induced LTP.[1] | [1] |
| Wild-Type Mice + this compound proxy (Ifenprodil) | High-Frequency Stimulation (HFS) | fEPSP Slope Potentiation | No significant effect on HFS-induced LTP.[1] | [1] |
| Wild-Type Mice + this compound proxy (Ro 25-6981) | Theta Burst Stimulation (TBS) | fEPSP Slope Potentiation | Partial impairment of LTP in some studies.[2] | |
| Genetic Model | ||||
| Grin2b Heterozygous (C456Y) Mutant Mice | High-Frequency Stimulation (HFS) | fEPSP Slope Potentiation | No effect on HFS-LTP. | |
| Grin2b Heterozygous (C456Y) Mutant Mice | Theta Burst Stimulation (TBS) | fEPSP Slope Potentiation | No effect on TBS-LTP. | |
| Forebrain-specific Grin2b Knockout Mice | Pairing Protocol | fEPSP Slope Potentiation | Deficient LTP. | |
| CA1-specific Grin2b Knockout Mice | Sub-saturating LTP protocol | fEPSP Slope Potentiation | Impaired LTP. |
Effects on Long-Term Depression (LTD) in the Hippocampus
| Experimental Condition | Induction Protocol | Outcome Measure | Result | Citation |
| Pharmacological Model | ||||
| Wild-Type Mice + this compound proxy (Ro 25-6981) | Low-Frequency Stimulation (LFS) | fEPSP Slope Depression | Blocks LTD induction in several studies. | |
| Wild-Type Mice + this compound proxy (Ifenprodil) | Low-Frequency Stimulation (LFS) | fEPSP Slope Depression | Blocks LTD induction in several studies. | |
| Genetic Model | ||||
| Grin2b Heterozygous (C456Y) Mutant Mice | Low-Frequency Stimulation (LFS) | fEPSP Slope Depression | Reduced LFS-LTD by ~55%. | |
| Forebrain-specific Grin2b Knockout Mice | Low-Frequency Stimulation (LFS) | fEPSP Slope Depression | Impaired LTD. | |
| CA1-specific Grin2b Knockout Mice | Low-Frequency Stimulation (LFS) | fEPSP Slope Depression | Impaired LTD. |
Effects on Learning and Memory
| Experimental Condition | Behavioral Paradigm | Outcome Measure | Result | Citation |
| Pharmacological Model | ||||
| Wild-Type Mice + this compound proxy (Ro 25-6981) | Contextual Fear Conditioning | Freezing Behavior | Impaired fear memory. | |
| Wild-Type Mice + this compound proxy (Ro 25-6981) | Y-maze | Spontaneous Alternation | Impaired memory performance. | |
| Genetic Model | ||||
| Grin2b Heterozygous (L825V) Mutant Mice | Open Field Test | Center Time | Increased anxiety-like behavior. | |
| Forebrain-specific Grin2b Knockout Mice | Morris Water Maze | Escape Latency | Impaired spatial learning. | |
| CA1-specific Grin2b Knockout Mice | Contextual Fear Conditioning | Freezing Behavior | Disrupted learning. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
Electrophysiology: Field Excitatory Postsynaptic Potential (fEPSP) Recordings and LTP/LTD Induction in Mouse Hippocampal Slices
Objective: To measure synaptic transmission and plasticity in the CA1 region of the hippocampus.
Procedure:
-
Slice Preparation:
-
Anesthetize adult mice (e.g., C57BL/6J) with isoflurane and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 CaCl2, 1 MgSO4, and 10 D-glucose.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
-
-
Recording:
-
Place a single slice in a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Deliver baseline stimuli (e.g., 0.033 Hz) to evoke fEPSPs at 30-40% of the maximal response.
-
-
LTP Induction:
-
High-Frequency Stimulation (HFS): After a stable baseline recording of at least 20 minutes, induce LTP by delivering one or more trains of HFS (e.g., 1 train of 100 pulses at 100 Hz).
-
Theta-Burst Stimulation (TBS): Alternatively, induce LTP using a TBS protocol (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).
-
-
LTD Induction:
-
Low-Frequency Stimulation (LFS): After a stable baseline, induce LTD by delivering a prolonged train of LFS (e.g., 900 pulses at 1 Hz).
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the post-induction fEPSP slopes to the pre-induction baseline average.
-
LTP is typically quantified as the average percentage increase in fEPSP slope 50-60 minutes post-induction. LTD is quantified as the average percentage decrease.
-
Behavioral Testing: Contextual Fear Conditioning
Objective: To assess associative learning and memory.
Procedure:
-
Apparatus: A conditioning chamber with a grid floor connected to a shock generator, placed within a sound-attenuating cubicle. A video camera is mounted for recording.
-
Training (Day 1):
-
Place the mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).
-
Deliver a series of footshocks (e.g., 2-3 shocks, 0.5-0.7 mA, 2 seconds duration) with an inter-shock interval (e.g., 1-2 minutes).
-
The context (the chamber itself) serves as the conditioned stimulus (CS), and the footshock is the unconditioned stimulus (US).
-
Remove the mouse from the chamber 30-60 seconds after the final shock and return it to its home cage.
-
-
Contextual Memory Test (Day 2):
-
Place the mouse back into the same conditioning chamber for a test session (e.g., 5 minutes) without delivering any shocks.
-
Record the duration of freezing behavior, defined as the complete absence of movement except for respiration.
-
-
Data Analysis:
-
Calculate the percentage of time the mouse spends freezing during the test session.
-
Compare the freezing levels between different experimental groups (e.g., drug-treated vs. vehicle, knockout vs. wild-type).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving the GluN2B subunit and the general workflows for the experiments described.
Caption: NMDA Receptor Signaling Pathway.
Caption: Electrophysiology Experimental Workflow.
Caption: Contextual Fear Conditioning Workflow.
Conclusion
The cross-validation of data from pharmacological studies using this compound and its analogs with findings from GluN2B genetic models provides a powerful strategy for understanding the multifaceted roles of the GluN2B subunit. The presented data indicate a strong convergence of evidence, particularly regarding the critical role of GluN2B in long-term depression and certain forms of learning and memory. While the role of GluN2B in long-term potentiation appears more complex and dependent on the specific induction protocol and developmental stage, the combined use of these approaches will continue to be invaluable for elucidating the precise mechanisms of GluN2B function and for the development of novel therapeutic strategies targeting NMDA receptor subtypes.
References
Assessing the Voltage-Independence of Ro 8-4304 Antagonism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ro 8-4304 with other N-methyl-D-aspartate (NMDA) receptor antagonists, focusing on the voltage-independence of its action. The information presented herein is supported by experimental data to assist researchers in evaluating its potential applications in drug development and neuroscience research.
Introduction to this compound
This compound is a potent and selective antagonist of the NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system.[1][2][3] Notably, it exhibits a high selectivity for receptors containing the GluN2B (formerly NR2B) subunit.[4][5] A key characteristic that distinguishes this compound from many other NMDA receptor antagonists is its voltage-independent, non-competitive mechanism of action. This property, coupled with its state-dependent antagonism, suggests a unique pharmacological profile with potential therapeutic advantages.
Comparative Analysis of this compound
The voltage-independence of this compound's antagonism is a significant feature. Unlike channel blockers such as MK-801 or ketamine, whose binding is dependent on the membrane potential, this compound's inhibitory action is not influenced by the voltage across the neuronal membrane. This suggests that this compound does not bind within the ion channel pore but rather to an allosteric site on the receptor complex.
Quantitative Comparison of Antagonist Properties
The following table summarizes the key properties of this compound in comparison to other well-known NMDA receptor antagonists.
| Antagonist | Subunit Selectivity | Mechanism of Action | Voltage Dependence | IC50 (µM) |
| This compound | >100-fold for GluN2B over GluN2A | Non-competitive, State-dependent | Independent | 0.36 (at 100 µM NMDA) |
| Ifenprodil | GluN2B-selective | Non-competitive, State-dependent | Independent | ~0.3 (in the absence of spermine) |
| MK-801 (Dizocilpine) | Non-selective | Uncompetitive Channel Blocker | Dependent | ~0.02-0.05 |
| Ketamine | Non-selective | Uncompetitive Channel Blocker | Dependent | ~0.5-1.0 |
| AP5 (APV) | Competitive for glutamate site | Competitive | Independent | ~5 |
Experimental Protocols
The determination of the voltage-independence of this compound antagonism typically involves whole-cell patch-clamp electrophysiology recordings from cultured neurons or cells expressing specific NMDA receptor subtypes.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure NMDA receptor-mediated currents in the presence of this compound at different membrane holding potentials.
Cell Preparation:
-
Primary cortical neurons are cultured from embryonic rats.
-
Alternatively, HEK293 cells are transiently transfected with cDNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B).
Recording Conditions:
-
Cells are voltage-clamped at various holding potentials (e.g., -60 mV, -30 mV, 0 mV, +30 mV, +60 mV) using a patch-clamp amplifier.
-
The extracellular solution contains NMDA and a co-agonist (glycine or D-serine) to activate the receptors. Other ion channel blockers (e.g., TTX for sodium channels, bicuculline for GABA-A receptors) are included to isolate NMDA receptor currents.
-
The intracellular solution in the patch pipette contains a physiological concentration of ions.
Experimental Procedure:
-
A baseline NMDA-evoked current is established at each holding potential.
-
This compound is applied to the extracellular solution, and the NMDA-evoked current is recorded again at each holding potential.
-
The degree of inhibition by this compound is calculated as the percentage reduction in the NMDA-evoked current.
-
For voltage-dependent antagonists, the inhibition will be more pronounced at negative membrane potentials. For voltage-independent antagonists like this compound, the percentage of inhibition will be similar across all tested holding potentials.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of NMDA receptor antagonism and the experimental workflow for assessing voltage-dependence.
Caption: Mechanism of NMDA receptor antagonism by this compound and a voltage-dependent blocker.
Caption: Experimental workflow for assessing voltage-independence of an NMDA receptor antagonist.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. State-dependent NMDA receptor antagonism by this compound, a novel NR2B selective, non-competitive, voltage-independent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. State-dependent NMDA receptor antagonism by this compound, a novel NR2B selective, non-competitive, voltage-independent antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Ro 8-4304: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals utilizing Ro 8-4304, a potent and selective GluN2B-containing NMDA receptor antagonist, must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with environmental regulations. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, based on available safety data.
I. Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₃FN₂O₃ | PubChem[1] |
| Molecular Weight | 370.4 g/mol | PubChem[1] |
| Form | Solid | Sigma-Aldrich |
| Solubility in H₂O | ≤0.5 mg/mL | Sigma-Aldrich |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
Note: The hydrochloride salt form (this compound hydrochloride) has a molecular weight of 406.88 g/mol .
II. Hazard Identification and Safety Precautions
This compound is classified with several hazards that necessitate careful handling during all stages of use and disposal.
Hazard Classifications:
-
Eye Irritant 2
-
Skin Irritant 2
-
Specific Target Organ Toxicity (Single Exposure) 3 (Respiratory system)
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Respiratory Protection: Dust mask type N95 (US) or equivalent.
-
Eye Protection: Chemical safety goggles or face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to minimize exposure and ensure environmental safety.
Experimental Workflow for Disposal:
Caption: Workflow for the safe disposal of this compound.
Detailed Steps:
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the appropriate PPE, including a dust mask, safety goggles, and chemical-resistant gloves.
-
Designated Area: Conduct all waste handling procedures in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.
-
Solid Waste:
-
Carefully collect any solid this compound waste, including residual powder and contaminated items (e.g., weigh boats, spatulas), and place it into a designated hazardous waste container.
-
The container must be robust, sealable, and clearly labeled as "Hazardous Waste" with the chemical name "this compound."
-
-
Liquid Waste (Solutions):
-
Do not pour solutions containing this compound down the drain.
-
Absorb liquid waste with a non-combustible, inert material such as vermiculite, sand, or earth.
-
Carefully transfer the absorbed material into the designated hazardous waste container.
-
-
Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol, methanol) and absorbent wipes.
-
Dispose of all contaminated cleaning materials as hazardous waste.
-
-
Storage: Store the sealed hazardous waste container in a cool, dry, and secure area, away from incompatible materials, until it can be collected for disposal. The storage class for this compound is 11 (Combustible Solids).
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. This compound has a Water Hazard Class (WGK) of 3, indicating it is highly hazardous to water, making professional disposal crucial.
IV. Emergency Procedures
In the event of a spill or exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it into a sealed container for disposal.
By adhering to these procedures, researchers can mitigate the risks associated with this compound and ensure its safe and environmentally responsible disposal. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Logistical Information for Handling Ro 8-4304
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of Ro 8-4304.
This document provides crucial safety protocols and logistical plans for the handling of this compound, a potent neuroactive compound. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research.
Hazard Identification and Safety Data Summary
This compound is classified as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and respiratory tract irritation. Below is a summary of key safety information.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritant (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |
| Eye Irritant (Category 2) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves. Double-gloving is recommended. |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles or a face shield. |
| Respiratory Protection | Respirator | A NIOSH-approved N95 dust mask or higher is required for handling the solid form.[1] |
| Body Protection | Lab Coat | A full-length laboratory coat. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes. |
Operational Plan: Step-by-Step Handling Protocol
This section details the procedural workflow for the safe handling of this compound from receipt to use in experimental settings.
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocol Details:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.
-
Put on all required Personal Protective Equipment (PPE) as specified in the table above.
-
Prepare a designated workspace within a certified chemical fume hood. Ensure the fume hood is functioning correctly.
-
-
Handling:
-
When weighing the solid compound, use an analytical balance inside the fume hood to minimize dust inhalation.
-
To prepare solutions, slowly add the weighed this compound to the desired solvent to avoid splashing.
-
Conduct all experimental procedures involving this compound within the chemical fume hood.
-
-
Post-Handling:
-
Decontaminate all surfaces and non-disposable equipment that came into contact with this compound using a suitable laboratory disinfectant.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Dispose of all contaminated waste as outlined in the disposal plan below.
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow:
Caption: A clear workflow for the proper disposal of this compound waste.
Disposal Protocol:
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, bench paper, and pipette tips, must be collected in a clearly labeled hazardous waste bag.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, properly labeled hazardous waste bottle.
-
Sharps: Any contaminated needles or other sharps must be placed in a designated, puncture-proof sharps container.
-
Final Disposal: All waste streams must be disposed of through the institution's official hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
